((2-Methoxyphenyl)ethynyl)triMethylsilane
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJPTRCGNBCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408709 | |
| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-91-9 | |
| Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of organic synthesis, alkynylsilanes represent a cornerstone class of reagents, prized for their stability, versatility, and predictable reactivity. Among these, ((2-Methoxyphenyl)ethynyl)trimethylsilane stands out as a particularly valuable synthetic intermediate. Its unique trifunctional architecture—comprising a sterically influential 2-methoxyphenyl group, a reactive ethynyl linker, and a robust trimethylsilyl (TMS) protecting group—provides chemists with a powerful tool for the strategic construction of complex molecular frameworks.
This guide offers an in-depth exploration of the chemical properties and synthetic utility of this compound. We will delve into its synthesis, spectroscopic signature, and core reactivity, with a focus on the mechanistic rationale behind its application in cross-coupling and cycloaddition reactions. The insights provided are tailored for researchers, medicinal chemists, and materials scientists who leverage advanced organic chemistry to drive innovation in drug discovery and materials engineering.
Physicochemical and Spectroscopic Profile
While specific experimental data for the ortho-isomer can be elusive, its properties can be reliably inferred from its well-documented para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane, and general principles of alkynylsilane chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆OSi | N/A |
| Molecular Weight | 204.34 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~0.96 g/mL | [2] |
| Boiling Point | ~96 °C @ 1.5 mmHg (for para-isomer) | [2] |
| Refractive Index | ~1.54 (n20/D) (for para-isomer) | [2] |
Note: Physical properties such as boiling point and density are for the analogous para-isomer and are expected to be similar for the ortho-isomer.
Spectroscopic Characterization: The Signature of Structure
Spectroscopic analysis provides unambiguous confirmation of the compound's structure. The key is to recognize the distinct signals from each of the three functional components.
Table 2: Key Spectroscopic Data (¹H and ¹³C NMR, IR)
| Technique | Region/Shift | Assignment and Rationale | Source |
| ¹H NMR (CDCl₃) | ~7.4-6.8 ppm | Aromatic Protons (Ar-H): A complex multiplet pattern characteristic of an ortho-substituted benzene ring. The electron-donating methoxy group influences the chemical shifts. | [3] |
| ~3.9 ppm | Methoxy Protons (-OCH₃): A sharp singlet, typically downfield due to the oxygen's deshielding effect. | [3] | |
| ~0.25 ppm | Trimethylsilyl Protons (-Si(CH₃)₃): A strong singlet integrating to 9 protons. Its upfield shift is a hallmark of silicon's electropositive nature. | [3] | |
| ¹³C NMR (CDCl₃) | ~160 ppm | C-OCH₃: Quaternary aromatic carbon attached to the methoxy group. | [3] |
| ~134-110 ppm | Aromatic Carbons: Multiple signals corresponding to the benzene ring carbons. | [3] | |
| ~105 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the aromatic ring. | [3] | |
| ~94 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the silicon atom. | [3] | |
| ~55 ppm | Methoxy Carbon (-OCH₃): The carbon of the methoxy group. | [3] | |
| ~0.0 ppm | Trimethylsilyl Carbons (-Si(CH₃)₃): A single peak for the three equivalent methyl groups. | [3] | |
| FTIR (Neat) | ~2155 cm⁻¹ | Alkyne Stretch (C≡C): A sharp, characteristic absorption for the silyl-substituted alkyne. | [3] |
| ~1250, 840 cm⁻¹ | Si-C Stretch: Strong bands confirming the presence of the trimethylsilyl group. | N/A |
Note: NMR data is based on the para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane. The ortho-isomer is expected to show similar shifts but with more complex splitting in the aromatic region due to different coupling constants.
Synthesis and Preparation
The most reliable and common method for synthesizing this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Causality of Component Choice:
-
Aryl Halide: 2-Iodoanisole is the preferred substrate over 2-bromoanisole due to the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to higher yields and milder reaction conditions.
-
Alkyne: Ethynyltrimethylsilane is used in slight excess to ensure complete consumption of the more valuable aryl iodide.
-
Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling agent, while the copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne via the formation of a copper(I) acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to quench the HX acid produced during the reaction, preventing catalyst deactivation and side reactions. It also acts as the solvent in many cases.
Detailed Experimental Protocol: Synthesis
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous triethylamine (solvent) via syringe, followed by ethynyltrimethylsilane (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Gentle heating (to ~40°C) may be required if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Core Reactivity and Synthetic Utility
The true power of this compound lies in its predictable, stepwise reactivity, allowing it to serve as a linchpin in multi-step syntheses.
A. The Trimethylsilyl Group: A Removable Steric Shield
The primary role of the TMS group is to act as a robust protecting group for the terminal alkyne proton.[4] This protection is critical for two reasons:
-
It prevents the terminal alkyne from undergoing self-coupling (e.g., Glaser coupling) under Sonogashira or other basic/oxidative conditions.
-
It allows for the introduction of the substituted ethynyl moiety onto a molecule without a free, acidic proton that could interfere with other reagents (like organolithiums).
Protodesilylation (Deprotection): The C-Si bond is readily and selectively cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. The high thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F or Si-O bond.
Trusted Protocol 1: Fluoride-Mediated Desilylation This is the most common and reliable method.
-
Dissolve the silylalkyne (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and use the resulting terminal alkyne directly or purify as needed.
Trusted Protocol 2: Base-Mediated Desilylation For substrates sensitive to fluoride ions, a simple base wash is effective.
-
Dissolve the silylalkyne in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a stronger base like sodium hydroxide.[4][5]
-
Stir at room temperature for 1-4 hours.
-
Neutralize with dilute acid, extract the product, dry, and concentrate.
B. Sonogashira Coupling: Part Two
Once deprotected, the newly formed terminal alkyne is a prime substrate for a second Sonogashira coupling. This two-stage strategy allows for the controlled, sequential synthesis of unsymmetrical diarylacetylenes, which are common motifs in pharmaceuticals and organic electronic materials. The ortho-methoxy group can sterically influence the coupling, potentially requiring slightly longer reaction times or more active catalysts compared to its para-isomer.[6]
C. Cycloaddition Reactions: Building Rings with Precision
The alkyne functionality is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic and carbocyclic systems.[7]
[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of the alkyne with an organic azide is a cornerstone of "click chemistry," yielding a highly stable 1,2,3-triazole ring. This reaction is exceptionally reliable and high-yielding.
-
Mechanism: This is a concerted pericyclic reaction where the π-systems of the alkyne and the azide combine to form a five-membered ring.[8][9]
-
Regioselectivity: The reaction of a terminal alkyne with an azide typically yields a mixture of 1,4- and 1,5-disubstituted triazoles. The presence of the bulky TMS group or the electronic influence of the 2-methoxyphenyl group can direct this selectivity.[4] The copper-catalyzed variant (CuAAC) famously yields the 1,4-isomer exclusively.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene derivatives, although this is less common than [3+2] or [4+2] reactions for alkynes.[7][10]
Applications in Research and Drug Development
The synthetic utility of this compound directly translates to its value in applied science.
-
Medicinal Chemistry: It serves as a precursor for synthesizing complex, rigid scaffolds found in biologically active molecules. The resulting diarylacetylene or triazole cores are prevalent in kinase inhibitors, antiviral agents, and other therapeutics.[2]
-
Materials Science: The ability to construct well-defined, conjugated systems makes this reagent valuable for creating organic semiconductors, polymers with tunable electronic properties, and functional coatings. The silane moiety itself can be used to improve adhesion to inorganic surfaces like silica or glass.[2]
-
Nanotechnology: The molecule can be used to functionalize nanoparticles, imparting specific chemical properties to their surfaces for applications in drug delivery or bio-imaging.[2]
Safety and Handling
As with all organosilane reagents, proper laboratory safety protocols must be followed.
-
Hazards: This compound is classified as a skin and eye irritant.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation from moisture and light.[2]
Conclusion
This compound is more than a simple reagent; it is a strategic synthetic tool. Its properties are a direct result of the interplay between its three key functional components. The TMS group provides robust protection and synthetic control, the alkyne serves as a versatile and reactive linker, and the 2-methoxyphenyl group imparts unique electronic and steric characteristics. By understanding the causality behind its synthesis and reactivity, researchers can confidently deploy this building block to construct complex and high-value molecules, accelerating progress in both pharmaceutical development and materials science.
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((2-Methoxyphenyl)ethynyl)trimethylsilane CAS number 40230-91-9
An In-Depth Technical Guide to ((2-Methoxyphenyl)ethynyl)trimethylsilane (CAS 40230-91-9)
Introduction: A Versatile Synthon in Modern Organic Chemistry
This compound, identified by the CAS number 40230-91-9, is a specialized organosilane reagent that has carved a significant niche in the landscape of synthetic chemistry. It serves as a stable, yet reactive, precursor to a terminal alkyne, functioning as a key building block in the construction of complex molecular architectures. The strategic placement of the methoxy group at the ortho position of the phenyl ring, combined with the versatility of the trimethylsilyl-protected ethynyl group, offers chemists a powerful tool for forging carbon-carbon bonds with precision and control. This guide provides an in-depth examination of its properties, synthesis, and critical applications, tailored for researchers and professionals in drug development and materials science.
Physicochemical and Spectroscopic Profile
The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. These characteristics dictate its handling, reactivity, and compatibility with various reaction conditions.
| Property | Value | Reference |
| CAS Number | 40230-91-9 | [1] |
| Molecular Formula | C₁₂H₁₆OSi | [1] |
| Molecular Weight | 204.34 g/mol | [1][2] |
| Appearance | Clear to light yellow liquid | [3] |
| Boiling Point | 247-249 °C (lit.) | [2] |
| Density | 0.958 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.5420 (lit.) | [2] |
| SMILES | COC1=CC=CC=C1C#C(C)C | [1] |
| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | [2] |
The compound is generally stable under standard laboratory conditions but should be stored in a dark place under an inert atmosphere to maintain its high purity.[1] Its liquid form at room temperature facilitates easy handling and dispensing for various synthetic applications.
Synthesis: The Sonogashira Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
The causality behind this choice of methodology lies in its high functional group tolerance and reliability. The reaction proceeds by coupling an ortho-substituted aryl halide, typically 2-bromoanisole or 2-iodoanisole, with ethynyltrimethylsilane. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]
Caption: Sonogashira coupling workflow for synthesis.
Field-Proven Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a self-validating system designed for high yield and purity.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~2 mol%) and copper(I) iodide (CuI, ~4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the catalysts and the homo-coupling of the alkyne.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or Triethylamine). Introduce 2-bromoanisole (1.0 eq) followed by a suitable amine base like triethylamine (Et₃N, 2.0-3.0 eq), which also serves as the solvent in many cases. The base is essential to neutralize the hydrohalic acid formed during the reaction.[5]
-
Alkyne Introduction: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution. The use of a slight excess of the alkyne ensures the complete consumption of the more valuable aryl halide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Core Applications in Synthetic Strategy
The primary value of this compound lies in its role as a protected terminal alkyne. The trimethylsilyl (TMS) group is a robust protecting group that is stable to many reaction conditions but can be cleaved selectively when desired.
Sequential and One-Pot Sonogashira Couplings
A key application is in the synthesis of unsymmetrical diarylalkynes.[6] Direct coupling of two different aryl halides with acetylene gas is often impractical. Instead, a more controlled, sequential approach is employed. First, this compound is synthesized. The TMS group is then cleaved using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., K₂CO₃ in methanol) to unmask the terminal alkyne. This newly formed terminal alkyne can then be subjected to a second Sonogashira coupling with a different aryl halide to generate the desired unsymmetrical product. This strategy provides complete control over the identity of the two aryl groups attached to the alkyne bridge.[6][7]
Caption: TMS-deprotection and subsequent coupling pathway.
Building Block for Biologically Active Molecules and Materials
The 2-methoxyphenylacetylene scaffold is a recurring motif in various complex natural products and pharmaceutical agents. For instance, this reagent serves as a precursor in the total synthesis of arylnaphthalene lignans, a class of compounds with potential biological activities.[5] The ability to introduce this specific fragment reliably makes it an invaluable tool in medicinal chemistry and drug discovery programs.[3] Furthermore, its derivatives are employed in materials science for creating functionalized polymers and organic electronic materials, where the rigid alkyne linker and the electronic properties of the methoxy-substituted ring can be exploited.[3]
Safety and Handling
As a responsible scientist, understanding the hazard profile of a reagent is paramount for safe laboratory operations.
-
Hazard Identification: this compound is classified as causing skin and eye irritation.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere to ensure long-term stability.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that enables complex molecular design. Its utility is rooted in the stability of the TMS-protected alkyne, which allows for selective and sequential bond formation under mild conditions. From the synthesis of unsymmetrical alkynes to the construction of advanced materials and potential drug candidates, this reagent provides a reliable and versatile pathway for innovation. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential in their synthetic endeavors.
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((2-Methoxyphenyl)ethynyl)trimethylsilane molecular weight and formula
An In-depth Technical Guide to ((2-Methoxyphenyl)ethynyl)trimethylsilane: Synthesis, Characterization, and Applications
Abstract
This compound is a versatile organosilicon compound of significant interest in synthetic organic chemistry. As a protected terminal alkyne, it serves as a crucial building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the methoxy group at the ortho position offers unique steric and electronic properties that can be exploited in molecular design. This guide provides a comprehensive overview of its fundamental properties, synthesis via Sonogashira coupling, detailed spectroscopic characterization, and its strategic applications as a synthetic intermediate. The protocols and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Core Physicochemical Properties
This compound, also known by its IUPAC name 1-methoxy-2-((trimethylsilyl)ethynyl)benzene, is characterized by the covalent linkage of a 2-methoxyphenyl group to a trimethylsilyl-protected acetylene unit. The trimethylsilyl (TMS) group serves as a robust and sterically bulky protecting group for the terminal alkyne, enhancing its stability and preventing unwanted side reactions of the acidic acetylenic proton. This protection is critical for its role as a synthon in controlled, sequential cross-coupling reactions.
The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆OSi | [1] |
| Molecular Weight | 204.34 g/mol | [1] |
| CAS Number | 40230-91-9 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [1] |
Synthesis via Palladium-Catalyzed Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction provides a direct and high-yielding pathway to form a carbon-carbon bond between an aryl halide and a terminal alkyne.
Causality of Reagent Choice:
-
Aryl Halide: 2-Iodoanisole or 2-bromoanisole is typically used. Iodides are more reactive than bromides due to the weaker C-I bond, leading to faster oxidative addition to the palladium(0) catalyst.
-
Alkyne: Ethynyltrimethylsilane (TMS-acetylene) serves as the protected alkyne source.[3]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst that facilitates the oxidative addition and reductive elimination steps. The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide (HX) generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis and Deprotection
The following protocols are provided as a self-validating system for the synthesis and subsequent utilization of the title compound.
Protocol 5.1: Synthesis via Sonogashira Coupling
Objective: To synthesize this compound from 2-iodoanisole and ethynyltrimethylsilane.
Materials:
-
2-Iodoanisole (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or GC-MS until the starting aryl halide is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
-
Validate the product structure and purity using NMR and MS analysis as described in Section 3.
Protocol 5.2: TMS Deprotection to Regenerate Terminal Alkyne
Objective: To demonstrate the removal of the trimethylsilyl protecting group.
Materials:
-
This compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography if necessary to yield 2-ethynylanisole.
Conclusion
This compound is a high-value synthetic intermediate whose utility is anchored in the stability and selective reactivity of the TMS-protected alkyne. Its synthesis via the robust Sonogashira coupling is efficient and well-established. For researchers in drug discovery and materials science, this compound provides a reliable method for incorporating the 2-methoxyphenylethynyl fragment into complex scaffolds using a logical and powerful protect-couple-deprotect strategy. The detailed characterization and protocols provided herein serve as a practical guide for its synthesis and application in advanced chemical research.
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MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodoethynyl(trimethyl)silane in Creating New Materials. [Link]
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A Comprehensive Technical Guide to the Synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling
Executive Summary
This guide provides an in-depth exploration of the synthesis of ((2-methoxyphenyl)ethynyl)trimethylsilane, a valuable arylsilane building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, a highly efficient and versatile method for forming C(sp²)-C(sp) bonds.[1][2] This document elucidates the underlying reaction mechanism, offers strategic insights into reagent selection and reaction optimization, and presents a detailed, field-proven experimental protocol. By integrating mechanistic understanding with practical application, this guide serves as an essential resource for scientists seeking to reliably synthesize this and related compounds.
Introduction: The Significance of Arylalkynes and the Sonogashira Reaction
Arylalkynes are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced organic materials.[1][3] The compound this compound, in particular, serves as a versatile synthetic intermediate. The methoxy group offers a point for electronic modulation or further functionalization, while the trimethylsilyl (TMS) protected alkyne provides a stable yet readily accessible handle for subsequent chemical transformations, such as desilylation followed by further coupling reactions.[4][5]
The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, stands as the cornerstone for synthesizing such compounds.[3] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of an amine base.[1][6] Its mild reaction conditions and tolerance of a broad range of functional groups have cemented its status as one of the most powerful tools in modern organic synthesis.[1]
The Engine of Synthesis: A Mechanistic Dissection of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: the palladium cycle and the copper cycle.[7]
-
The Palladium Cycle (The Primary Engine): This cycle is responsible for the core C-C bond formation.
-
Reductive Elimination & Catalyst Generation: The reaction typically starts with a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-iodoanisole), forming a Pd(II)-aryl complex. This is often the rate-determining step for the palladium cycle.
-
Transmetalation: The Pd(II)-aryl complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle. This forms a Pd(II)-aryl-alkynyl intermediate.
-
Reductive Elimination: This final step involves the cis-to-trans isomerization followed by the elimination of the final product, this compound, and regeneration of the active Pd(0) catalyst, which re-enters the cycle.[7]
-
-
The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to activate the terminal alkyne, facilitating its transfer to the palladium center.[1]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (ethynyltrimethylsilane).
-
Deprotonation: The amine base deprotonates the alkyne, a process made more favorable by the increased acidity of the alkyne upon coordination to copper.[7] This forms a highly reactive copper(I) acetylide intermediate.
-
Acetylide Transfer: This copper acetylide is the species that engages in the transmetalation step with the palladium complex.[7][8]
-
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1]
Strategic Blueprint for Synthesis
The successful synthesis of this compound hinges on several key experimental choices.
-
Selection of the Aryl Halide: The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > OTf >> Cl. For laboratory-scale synthesis where reactivity is prioritized, 2-iodoanisole is the superior choice, enabling faster reaction times and milder conditions. 2-bromoanisole is a viable, often more cost-effective alternative, but may require higher temperatures or more active catalyst systems.
-
The Critical Role of the Trimethylsilyl (TMS) Group: Direct use of acetylene gas is hazardous and technically challenging. Ethynyltrimethylsilane (TMSA) offers a safe and convenient liquid alternative.[1] The TMS group serves two crucial functions:
-
Protecting Group: It blocks one end of the acetylene unit, preventing unwanted homocoupling (Glaser coupling) which can occur in the presence of copper catalysts, thereby increasing the yield of the desired cross-coupled product.[1]
-
Synthetic Handle: The C-Si bond is robust under many reaction conditions but can be selectively cleaved later using fluoride reagents (like TBAF) or basic conditions to reveal the terminal alkyne for further elaboration.[1][5]
-
-
Optimizing the Catalyst System:
-
Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is a common, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is essential for activating the alkyne and accelerating the transmetalation step.[1][9]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to neutralize the HX acid generated during the reaction and acts as the solvent or co-solvent. Anhydrous and anaerobic (oxygen-free) conditions are traditionally required to prevent oxidative degradation of the catalyst and homocoupling of the alkyne, though modern protocols have become more robust.[6]
-
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of this compound on a laboratory scale.
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Ethynyltrimethylsilane is a highly flammable liquid and an irritant.[10][11][12] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.[13][14]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Iodoanisole | C₇H₇IO | 234.03 | 5.0 | 1.17 g |
| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22 | 6.0 (1.2 eq) | 0.84 mL |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.1 (2 mol%) | 70 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.1 (2 mol%) | 19 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodoanisole (1.17 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous triethylamine (20 mL) to the flask. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (0.84 mL, 6.0 mmol) dropwise via syringe over 2 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of 2-iodoanisole. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a colorless to light yellow liquid.[4]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆OSi |
| Molecular Weight | 204.34 g/mol [15] |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 96 °C / 1.5 mmHg[4][16] |
| ¹H NMR | Expected peaks for methoxy, aromatic, and trimethylsilyl protons. |
| ¹³C NMR | Expected peaks for alkynyl, aromatic, methoxy, and silyl carbons. |
| FT-IR (cm⁻¹) | Characteristic C≡C stretch (~2150 cm⁻¹), Si-C stretch. |
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Conclusion
The Sonogashira coupling provides a robust and highly effective pathway for the synthesis of this compound. By carefully selecting the aryl halide and leveraging the protective and handling advantages of ethynyltrimethylsilane, researchers can achieve high yields of this valuable synthetic intermediate. A foundational understanding of the dual palladium/copper catalytic cycles is essential for both the successful execution of the protocol and for adapting the methodology to more complex substrates encountered in drug discovery and materials science.
References
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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((4-Methoxyphenyl)ethynyl)trimethylsilane | C12H16OSi | CID 3497861 - PubChem. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
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A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions | Request PDF - ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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trimethylsilylacetylene - Organic Syntheses Procedure . [Link]
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Cross-Coupling of Alkynylsilanes - Gelest Technical Library. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
- CN101921286A - Synthetic process for trimethylsilyl acetylene - Google P
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ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]
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Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... - ResearchGate. [Link]
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A Review on Palladium Catalyzed Coupling Reactions . [Link]
- The Sonogashira Coupling.
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Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH. [Link]
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones | Organic Letters - ACS Publications. [Link]
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Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [Link]
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Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines - OSTI.GOV. [Link]
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An In-Depth Technical Guide to the Physical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating ((2-Methoxyphenyl)ethynyl)trimethylsilane in Modern Synthesis
This compound (CAS No. 40230-91-9) is an organosilicon compound of significant interest in the fields of organic synthesis and materials science. As a member of the functionalized phenylacetylene family, its utility is anchored in its dual reactivity. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal a reactive ethynyl moiety. This feature makes it a valuable building block in Sonogashira cross-coupling reactions, click chemistry, and the synthesis of complex aromatic scaffolds integral to pharmaceutical agents and advanced materials. The presence of the ortho-methoxy group introduces unique steric and electronic characteristics, influencing the molecule's conformation, reactivity, and interaction with biological targets compared to its meta and para isomers. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven methodologies for its characterization.
Molecular Structure and Chemical Identifiers
The chemical structure of this compound is defined by a benzene ring substituted at the C1 and C2 positions with an ethynyltrimethylsilane and a methoxy group, respectively. This ortho substitution creates a sterically hindered environment around the acetylenic linkage.
Caption: Molecular structure of this compound.
Key identifiers for this compound are summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source(s) |
| CAS Number | 40230-91-9 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₆OSi | |
| Molecular Weight | 204.34 g/mol | |
| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | |
| SMILES | COc1ccccc1C#C(C)C |
Core Physical Properties
The physical state and constants of a compound are critical for its handling, purification, and application in synthetic protocols. The properties of this compound are presented below.
| Property | Value | Conditions | Source(s) |
| Physical State | Clear Liquid | Ambient Temperature | [2] |
| Boiling Point | 247-249 °C | 760 mmHg (Atmospheric Pressure) | |
| Density | 0.958 g/mL | 25 °C | |
| Refractive Index (n_D) | 1.5420 | 20 °C | |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup |
Spectroscopic Profile and Analysis
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While a publicly available, fully assigned spectrum for this specific isomer is not available, its expected spectroscopic profile can be expertly inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be characteristic. The nine protons of the trimethylsilyl (TMS) group should appear as a sharp singlet far upfield, typically between δ 0.2-0.3 ppm . The methoxy group protons will present as a singlet around δ 3.8-3.9 ppm . The four protons on the aromatic ring will appear in the aromatic region (δ 6.8-7.5 ppm ) and will show a complex splitting pattern (multiplets) due to the ortho-substitution pattern.
-
¹³C NMR: The carbon spectrum will show a signal for the TMS methyl carbons near δ 0 ppm . The two acetylenic carbons are expected between δ 90-110 ppm . The methoxy carbon will be observed around δ 55 ppm . The six aromatic carbons will produce distinct signals in the δ 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides a vibrational fingerprint of the molecule's functional groups.
-
C≡C Stretch: A weak to medium intensity absorption is expected in the range of 2150-2160 cm⁻¹ , characteristic of a disubstituted alkyne.
-
Si-C Stretch: A strong, sharp absorption corresponding to the Si-(CH₃)₃ group should be visible around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
sp³ C-H Stretch: Signals for the methyl groups will appear just below 3000 cm⁻¹ .
-
C-O Stretch: Anisole-type C-O stretching vibrations typically appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Bending: Out-of-plane (OOP) bending vibrations for the ortho-disubstituted ring are expected around 750 cm⁻¹ .
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is a cornerstone of chemical characterization. It validates the identity of a synthesized compound and ensures its suitability for subsequent applications.
Workflow for Physical Property Characterization
The logical flow for characterizing a novel or synthesized liquid compound follows a self-validating sequence to ensure data integrity.
Caption: General workflow for determining the physical properties of a liquid sample.
Step-by-Step Protocol: Boiling Point Determination
Given the high boiling point of this compound (247-249 °C), determination at atmospheric pressure can risk thermal decomposition. While the literature value is cited at atmospheric pressure, performing this under reduced pressure is a common and often necessary practice for compounds of this type.
Objective: To accurately determine the boiling point of the sample.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask.
-
Causality: A short-path apparatus minimizes the surface area and travel distance for the vapor, reducing sample loss, which is critical when working with small quantities.
-
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of the purified liquid into the round-bottom flask along with a magnetic stir bar or a few boiling chips.
-
Causality: Stirring or using boiling chips prevents "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, ensuring an accurate temperature reading at the liquid-vapor equilibrium.
-
-
System Sealing: Lightly grease all glass joints with a suitable vacuum grease to ensure an airtight seal. Connect the apparatus to a vacuum pump through a cold trap.
-
Causality: A proper seal is essential for maintaining a stable, low pressure. The cold trap protects the vacuum pump from corrosive vapors and volatile solvents.
-
-
Thermometer Placement: Position the thermometer or thermocouple so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Causality: This specific placement ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the definition of a boiling point, rather than the temperature of the superheated liquid or the cooler glassware.
-
-
Pressure and Temperature Measurement: Begin stirring and slowly evacuate the system to a stable, desired pressure (e.g., 1.5 mmHg, as used for the 4-methoxy isomer). Begin heating the distillation flask gently using a heating mantle.
-
Causality: Gentle and uniform heating is crucial. Overheating can cause decomposition and lead to an erroneously high boiling point reading.
-
-
Data Recording: Record the temperature at which the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This is the boiling point at the measured pressure.
-
Trustworthiness: A stable temperature plateau during distillation indicates that a pure substance is boiling. A fluctuating temperature suggests the presence of impurities.
-
-
Normalization (Optional): Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg) for comparison with literature values.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data for the compound and its analogs, the following precautions are advised.
-
GHS Hazard Statements: The compound is classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent degradation.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical properties. Its characterization as a high-boiling, clear liquid with a specific density and refractive index provides the necessary foundation for its use in research and development. The ortho-position of the methoxy group distinguishes it from its isomers, offering a unique steric and electronic profile for synthetic chemists to exploit. Adherence to rigorous experimental protocols and safety precautions is essential for the successful and safe application of this versatile molecule.
References
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PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 3497861, ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]
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Wikipedia. Trimethylsilylacetylene. [Link]
-
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-
Tradeindia. (2-(2-methoxyphenyl)ethynyl)trimethylsilane/ 40230-91-9. [Link]
Sources
Spectroscopic data for ((2-Methoxyphenyl)ethynyl)trimethylsilane
An In-depth Technical Guide to the Spectroscopic Characterization of ((Methoxyphenyl)ethynyl)trimethylsilane Isomers
Introduction
((Methoxyphenyl)ethynyl)trimethylsilane and its isomers are versatile organosilicon compounds that serve as crucial building blocks in organic synthesis and materials science.[1] Their utility stems from the unique reactivity of the trimethylsilyl-protected alkyne, which facilitates carbon-carbon bond formation through various coupling reactions, notably in the synthesis of complex pharmaceuticals and advanced functionalized polymers.[1] The trimethylsilyl group not only enhances the stability and reactivity of the terminal alkyne but also allows for selective deprotection, making these compounds highly valuable synthons for researchers.[1]
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these molecules. As a Senior Application Scientist, the focus will be not just on the data itself, but on the causal relationships between molecular structure and spectral output. It is important to note that while the user requested data for the ortho isomer, ((2-Methoxyphenyl)ethynyl)trimethylsilane, comprehensive, validated datasets for this specific isomer are less prevalent in the public domain. Therefore, this guide will utilize the well-documented spectroscopic data of the para isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane , as the primary exemplar. This approach allows for a robust explanation of the characteristic spectral features. Crucially, this guide will provide expert analysis on the predicted spectral differences that researchers should expect when analyzing the 2-methoxy isomer, thereby offering a complete analytical framework.
Molecular Structure Analysis
The key difference between the 2-methoxy and 4-methoxy isomers is the position of the methoxy group on the phenyl ring. This seemingly small change has profound implications for the molecule's symmetry, which is directly reflected in its spectroscopic signatures, particularly in NMR.
Caption: Chemical structures of the ortho and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency, providing a detailed map of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and the connectivity between them.
Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 | Doublet (d) | 2H | Ar-H (ortho to alkyne) |
| 6.84 | Doublet (d) | 2H | Ar-H (ortho to OMe) |
| 3.83 | Singlet (s) | 3H | -OCH₃ |
| 0.26 | Singlet (s) | 9H | -Si(CH₃ )₃ |
| Source: Data extracted from The Royal Society of Chemistry.[2] |
Interpretation and Causality:
-
-Si(CH₃)₃ Protons (0.26 ppm): The nine protons of the trimethylsilyl (TMS) group are chemically equivalent, resulting in a sharp singlet. Their significant upfield shift is due to the electropositive nature of silicon, which increases the electron density around the protons, shielding them from the external magnetic field.
-
-OCH₃ Protons (3.83 ppm): The three methoxy protons are also equivalent and appear as a singlet. Their downfield shift compared to the TMS protons is caused by the deshielding effect of the adjacent electronegative oxygen atom.
-
Aromatic Protons (7.30, 6.84 ppm): The para-substitution pattern creates a plane of symmetry in the molecule. This results in two sets of chemically equivalent aromatic protons. The protons ortho to the electron-withdrawing alkyne group are deshielded and appear further downfield (7.30 ppm). The protons ortho to the electron-donating methoxy group are shielded and appear more upfield (6.84 ppm). They appear as doublets due to coupling with their single aromatic neighbor (ortho-coupling, J ≈ 8.8 Hz).[2] This clean splitting pattern is a hallmark of a 1,4-disubstituted benzene ring.
Expert Insight: Predicted ¹H NMR Spectrum for this compound
For the ortho isomer, the symmetry of the phenyl ring is lost. All four aromatic protons become chemically and magnetically distinct. This would result in a complex and overlapping region of four signals between ~6.8 and 7.5 ppm. Instead of two clean doublets, one would expect to see two doublets of doublets, and two triplets of doublets (or similar complex multiplets), making the assignment significantly more challenging without advanced 2D NMR techniques. The shifts for the -OCH₃ and -Si(CH₃)₃ groups would be expected to be similar to the para isomer, but potentially with minor deviations due to proximity effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane
| Chemical Shift (δ) ppm | Assignment |
| 159.7 | C -OMe |
| 133.5 | Ar-C (ortho to alkyne) |
| 115.2 | C -C≡C-Si |
| 113.8 | Ar-C (ortho to OMe) |
| 105.2 | Ar-C≡C -Si |
| 92.4 | Ar-C ≡C-Si |
| 55.3 | -OC H₃ |
| 0.08 | -Si(C H₃)₃ |
| Source: Data extracted from The Royal Society of Chemistry.[2] |
Interpretation and Causality:
-
-Si(CH₃)₃ Carbon (0.08 ppm): Similar to its protons, the TMS carbon appears far upfield due to the electropositive silicon atom.
-
Alkyne Carbons (105.2, 92.4 ppm): The two sp-hybridized carbons of the alkyne bond have characteristic shifts. The carbon attached to the silicon (C-Si) is slightly more shielded than the carbon attached to the aromatic ring (C-Ar).
-
Aromatic Carbons (159.7, 133.5, 115.2, 113.8 ppm): Due to symmetry, only four signals are observed for the six aromatic carbons. The carbon bearing the methoxy group (C-OMe) is the most deshielded due to the direct attachment of oxygen. The quaternary carbon attached to the alkyne (C-C≡C) is the most shielded of the substituted aromatic carbons.[3]
Expert Insight: Predicted ¹³C NMR Spectrum for this compound
The loss of symmetry in the ortho isomer means that all eight carbon atoms in the methoxyphenyl-ethynyl portion of the molecule would be unique. Therefore, one would expect to see six distinct signals in the aromatic region (110-160 ppm) instead of four, and two distinct alkyne carbon signals. This difference in the number of aromatic signals is a definitive way to distinguish between the two isomers.
Standard Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule.[4] It is an excellent tool for identifying the presence of specific functional groups.
Key Spectroscopic Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3000-2850 | C-H (sp³) stretch | Medium |
| ~2155 | -C≡C- (Alkyne) stretch | Medium-Weak, Sharp |
| ~1605, ~1510 | C=C (Aromatic) stretch | Medium |
| ~1250 | Si-CH₃ (symmetric deformation) | Strong |
| ~1290-1250 | C(aryl)-O stretch | Strong |
| ~840 | Si-C stretch | Strong |
| Source: Data from The Royal Society of Chemistry and general IR principles.[2][5] |
Interpretation and Causality:
-
-C≡C- Stretch (2155 cm⁻¹): The absorption for the carbon-carbon triple bond is a key diagnostic peak. In a terminal alkyne (R-C≡C-H), this peak is typically found around 2100-2140 cm⁻¹. The attachment of a silicon atom raises this frequency slightly.[2] This peak is often sharp but can be weak if the alkyne is symmetrically substituted, as this reduces the change in dipole moment during vibration.
-
Si-C Vibrations (1250 cm⁻¹ and 840 cm⁻¹): The strong, sharp peak around 1250 cm⁻¹ corresponds to the symmetric deformation (umbrella mode) of the CH₃ groups on the silicon atom. The peak around 840 cm⁻¹ is due to the Si-C stretching vibration. The presence of both strong peaks is highly characteristic of a trimethylsilyl group.[5]
-
C-O Stretch (~1250-1290 cm⁻¹): The strong absorption from the aryl-ether C-O stretch is also a prominent feature.
Expert Insight: The IR spectra of the ortho and para isomers are expected to be very similar, as they contain the exact same functional groups. Minor differences may appear in the "fingerprint region" (below 1500 cm⁻¹), but the key diagnostic peaks for the alkyne, TMS, and methoxy groups will be present in both.
Standard Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Scanning: Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
Predicted Fragmentation Pattern
While a published spectrum was not found in the initial search, the fragmentation pattern for this class of compounds is highly predictable based on established principles of mass spectrometry for silyl derivatives.[6]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204 , corresponding to the molecular weight of C₁₂H₁₆OSi.
-
[M-15]⁺ Fragment: A very common and often abundant fragment in TMS-containing compounds is the loss of a methyl radical (•CH₃) from the silyl group. This results in a stable silicon-centered cation at m/z 189 .
-
Base Peak [Si(CH₃)₃]⁺: The most stable fragment, which is often the base peak (most intense peak) in the spectrum, is the trimethylsilyl cation itself at m/z 73 .[6] The exceptional stability of this cation is the driving force for many fragmentation pathways.
Caption: Predicted primary fragmentation pathway in EI-MS.
Expert Insight: The high-resolution mass spectrum would be invaluable for confirming the elemental composition. The calculated exact mass is 204.0970, and a measured value within a few ppm of this would confirm the molecular formula. The mass spectra for the ortho and para isomers would likely be nearly identical, as the initial fragmentation is dominated by the labile TMS group, and the overall stability of the aromatic fragment is similar.
Standard Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Select a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set an appropriate temperature program. For this compound, a ramp from ~100 °C to 250 °C at 10 °C/min would be a reasonable starting point.
-
Set the injector temperature to ~250 °C and use helium as the carrier gas.
-
-
MS Method Development:
-
Set the ion source to Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a range from m/z 40 to 400.
-
-
Injection & Analysis: Inject a small volume (typically 1 µL) of the sample into the GC. The compound will be separated from any impurities on the column before entering the mass spectrometer for ionization and analysis.
Conclusion
The comprehensive characterization of ((methoxyphenyl)ethynyl)trimethylsilane isomers relies on the synergistic use of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR are definitive in distinguishing between isomers, with the symmetry of the para isomer yielding simpler, more easily interpreted spectra compared to the complex patterns expected for the ortho isomer. IR spectroscopy provides rapid confirmation of key functional groups—the alkyne and the trimethylsilyl moiety—which are common to both isomers. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the stable trimethylsilyl cation. By understanding the principles behind each technique and how they relate to molecular structure, researchers can confidently elucidate and verify the identity and purity of these important synthetic intermediates.
References
-
PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Royal Society of Chemistry. [Link]
-
ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]
-
ResearchGate. EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). [Link]
-
MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy. [Link]
-
YouTube. Webinar on Interpretation IR spectra with classical Examples. [Link]
-
ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
Sources
An In-Depth Technical Guide to 2-[(Trimethylsilyl)ethynyl]anisole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Trimethylsilyl)ethynyl]anisole, also known as 2-Methoxy-1-(trimethylsilylethynyl)benzene, is a versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a trimethylsilyl-protected alkyne ortho to a methoxy group on a benzene ring, offers a unique combination of reactivity and stability. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for selective functionalization of other parts of the molecule. The presence of the methoxy group influences the electronic properties of the aromatic ring, making this compound a valuable building block for the synthesis of complex aromatic and heterocyclic structures. This guide provides a comprehensive overview of its commercial availability, synthesis, key properties, and applications, with a focus on its utility for researchers in drug discovery and development.
Commercial Availability
2-[(Trimethylsilyl)ethynyl]anisole is commercially available from several major chemical suppliers. This accessibility makes it a practical starting material for a wide range of research and development projects. Below is a summary of its availability from a prominent supplier.
| Supplier | Product Name | CAS Number | Purity | Catalog Number |
| Sigma-Aldrich | 2-[(Trimethylsilyl)ethynyl]anisole | 40230-91-9 | 98% | 598054 |
Physicochemical Properties
Understanding the physical and chemical properties of 2-[(Trimethylsilyl)ethynyl]anisole is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆OSi | [1] |
| Molecular Weight | 204.34 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 247-249 °C (lit.) | |
| Density | 0.958 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5420 (lit.) | |
| InChI Key | HNAJPTRCGNBCPB-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccccc1C#C(C)C | [1] |
Synthesis of 2-[(Trimethylsilyl)ethynyl]anisole
The most common and efficient method for the synthesis of 2-[(Trimethylsilyl)ethynyl]anisole is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 2-iodoanisole is coupled with trimethylsilylacetylene.
Reaction Scheme
Caption: Sonogashira coupling for the synthesis of 2-[(Trimethylsilyl)ethynyl]anisole.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established Sonogashira coupling methodologies.
Materials:
-
2-Iodoanisole
-
Trimethylsilylacetylene[2]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous toluene or THF to dissolve the solids.
-
To the stirred solution, add anhydrous triethylamine (2.0-3.0 eq) followed by trimethylsilylacetylene (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature depending on the reactivity of the halide) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-[(Trimethylsilyl)ethynyl]anisole.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
δ ~7.4-7.5 ppm (dd, 1H): Aromatic proton ortho to the ethynyl group.
-
δ ~7.2-7.3 ppm (td, 1H): Aromatic proton meta to the ethynyl group.
-
δ ~6.8-7.0 ppm (m, 2H): Remaining two aromatic protons.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons.
-
δ ~0.25 ppm (s, 9H): Trimethylsilyl group protons.
¹³C NMR Spectroscopy (Predicted)
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~134 ppm: Aromatic carbon ortho to the methoxy group.
-
δ ~130 ppm: Aromatic carbon para to the methoxy group.
-
δ ~120 ppm: Aromatic carbon meta to the methoxy group.
-
δ ~111 ppm: Aromatic carbon ortho to the methoxy group.
-
δ ~105 ppm & ~95 ppm: Acetylenic carbons.
-
δ ~56 ppm: Methoxy carbon.
-
δ ~0 ppm: Trimethylsilyl carbons.
Infrared (IR) Spectroscopy (Predicted)
-
~2960 cm⁻¹: C-H stretch (aromatic and methyl).
-
~2150 cm⁻¹: C≡C stretch (alkyne).
-
~1590, 1480 cm⁻¹: C=C stretch (aromatic ring).
-
~1250 cm⁻¹: Si-C stretch (trimethylsilyl group).
-
~1240, 1030 cm⁻¹: C-O stretch (anisole moiety).
Mass Spectrometry (MS) (Predicted Fragmentation)
In electron ionization mass spectrometry, 2-[(Trimethylsilyl)ethynyl]anisole is expected to show a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety to give a prominent ion at m/z 189 (M-15). Another characteristic fragment would be the trimethylsilyl cation at m/z 73.[3]
Applications in Organic Synthesis and Drug Discovery
The trimethylsilyl-protected ethynyl group in 2-[(Trimethylsilyl)ethynyl]anisole is a key functional handle for a variety of chemical transformations. The TMS group can be easily removed under mild conditions to reveal the terminal alkyne, which can then participate in a range of reactions.
Deprotection of the Trimethylsilyl Group
The removal of the TMS group is a facile process, typically achieved with high yield using fluoride ion sources or basic conditions.
Caption: Deprotection of 2-[(Trimethylsilyl)ethynyl]anisole.
Common Deprotection Reagents:
-
Tetrabutylammonium fluoride (TBAF): A highly effective fluoride source for cleaving Si-C bonds.
-
Potassium carbonate in methanol: A milder, cost-effective alternative.
Utility as a Building Block
Once deprotected, the resulting 2-ethynylanisole is a valuable precursor for the synthesis of more complex molecules, including:
-
Heterocyclic Compounds: Terminal alkynes are key starting materials for the synthesis of various heterocycles such as pyrazoles, isoxazoles, and triazoles through cycloaddition reactions.[1][4]
-
Cross-Coupling Reactions: The terminal alkyne can undergo further Sonogashira, Suzuki, or other cross-coupling reactions to build larger conjugated systems.
-
Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for bioconjugation and materials science.
The strategic placement of the methoxy group can influence the regioselectivity of subsequent reactions and modulate the electronic properties of the final products, which is of particular interest in the design of bioactive molecules and functional materials.[5]
Safety Information
2-[(Trimethylsilyl)ethynyl]anisole should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Class: Combustible liquid.[1]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-[(Trimethylsilyl)ethynyl]anisole is a commercially available and synthetically valuable building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling and the facile deprotection of the trimethylsilyl group make it an attractive precursor for a wide array of complex molecules. The presence of the ortho-methoxy group adds another layer of functionality, influencing the electronic nature of the molecule and providing a handle for further synthetic manipulations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its potential as a key intermediate in the development of novel chemical entities.
References
Sources
The Strategic deployment of Silylacetylenes in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Silylacetylenes have emerged as indispensable building blocks in contemporary organic synthesis, prized for their unique blend of stability, versatility, and predictable reactivity. The silyl moiety serves not only as a robust protecting group for the terminal alkyne but also as a powerful synthetic handle, enabling a diverse array of chemical transformations with exceptional control over regio- and stereochemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of silylacetylenes, with a particular focus on their pivotal role in the development of complex molecules and active pharmaceutical ingredients (APIs). Through a detailed exploration of core synthetic methodologies, key transformations, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the practical knowledge and field-proven insights necessary to effectively harness the synthetic potential of this remarkable class of compounds.
Introduction: The Dual Nature of the Silyl Group in Acetylenic Scaffolds
The strategic importance of silylacetylenes in organic chemistry stems from the multifaceted role of the silyl group. Primarily, it acts as a sterically tunable protecting group for the acidic terminal proton of an alkyne, rendering the molecule stable to a wide range of reaction conditions and facilitating its handling and purification. This protective function is crucial for preventing undesired side reactions, such as homo-coupling, in cross-coupling reactions.
Beyond this passive role, the silyl group actively modulates the reactivity of the alkyne and serves as a versatile precursor for a variety of functional groups. The C(sp)-Si bond can be selectively cleaved under mild conditions to regenerate the terminal alkyne or participate directly in cross-coupling reactions, offering a powerful tool for the controlled construction of complex carbon skeletons. The judicious choice of the silyl substituent (e.g., trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBDMS)) allows for fine-tuning of steric hindrance and cleavage conditions, enabling orthogonal protection-deprotection strategies in intricate multi-step syntheses.
Synthesis of Silylacetylenes: Foundational Methodologies
The preparation of silylacetylenes is most commonly achieved through the silylation of a terminal alkyne. The choice of methodology depends on the desired silyl group, the scale of the reaction, and the functional group tolerance of the substrate.
Deprotonation-Silylation: The Workhorse Approach
The most prevalent method involves the deprotonation of the terminal alkyne with a strong base to form an acetylide, which then undergoes nucleophilic substitution with a silyl halide.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with ((2-Methoxyphenyl)ethynyl)trimethylsilane
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Sonogashira cross-coupling of aryl halides with ((2-Methoxyphenyl)ethynyl)trimethylsilane. This reaction is a cornerstone of modern organic synthesis, enabling the construction of valuable 1-(2-methoxyphenyl)-2-arylacetylene scaffolds. These structures are prevalent in medicinal chemistry, materials science, and natural product synthesis. This document elucidates the reaction mechanism, offers step-by-step experimental procedures for both traditional and copper-free conditions, provides a troubleshooting guide, and discusses the significance and applications of the resulting products.
Introduction: The Strategic Importance of ortho-Alkoxy Diarylacetylenes
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a powerful tool for the formation of carbon-carbon bonds.[1] Its versatility and functional group tolerance have made it indispensable in the synthesis of complex organic molecules.[2] The use of silyl-protected alkynes, such as this compound, offers significant advantages, including the ability to perform in situ deprotection, which circumvents the handling of potentially volatile terminal alkynes and minimizes homocoupling side reactions.[3]
The 2-methoxyphenylacetylene moiety is of particular interest as it serves as a precursor to a wide range of biologically active molecules and advanced materials.[4] The ortho-methoxy group can influence the electronic properties and conformation of the final product, and can also participate in subsequent transformations. The resulting diarylacetylene structures are key components in pharmaceuticals, organic light-emitting diodes (OLEDs), and conducting polymers.[1] This guide provides the necessary theoretical and practical framework for researchers to successfully implement this valuable synthetic transformation.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).
-
The Copper Cycle: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex.
-
Reductive Elimination: The diarylacetylene product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Figure 1: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
In recent years, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling products (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[1] In these systems, the deprotonation of the alkyne and its coordination to the palladium center occur without the intermediacy of a copper acetylide.
Materials and Methods
Reagents and Solvents
-
This compound (≥98%)
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene, 1-bromo-4-methoxybenzene) (≥98%)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI) (≥99.5%, for copper-catalyzed protocol)
-
Ligand (optional, for copper-free protocol, e.g., XPhos, SPhos)
-
Base: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium Fluoride (CsF) for in situ deprotection
-
Solvents: Anhydrous and degassed Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for transfer of reagents
-
Heating mantle or oil bath with temperature controller
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware for workup and purification
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling with In Situ TMS Deprotection
This protocol is adapted from a general procedure for the in situ desilylation and coupling of TMS-alkynes.[3]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) and triethylamine (2.0 mmol) via syringe.
-
Deprotection and Coupling: Add a source for fluoride-mediated in situ deprotection, such as a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 mL, 1.2 mmol) or solid Cesium Fluoride (CsF) (1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: General workflow for the Sonogashira coupling experiment.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial when the starting materials or products are sensitive to copper salts.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).
-
In Situ Deprotection and Coupling: Add a deprotecting agent such as TBAF (1.2 mmol) or CsF (1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Expected Results and Discussion
The yield of the Sonogashira coupling can be influenced by several factors including the nature of the aryl halide, the catalyst system, the base, and the solvent. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Table 1: Representative Yields for Sonogashira Coupling with Anisole Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 92 | [5] |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 88 | General Protocol |
| 3 | 1-Iodo-4-nitrobenzene | This compound | Pd(PPh₃)₄/CuI | DIPEA | DMF | 85 (expected) | General Protocol |
| 4 | 2-Bromotoluene | This compound | PdCl₂(dppf)/CuI | Et₃N | Toluene | 75 (expected) | General Protocol |
Note: Expected yields are based on typical outcomes for similar substrates and may vary.
The presence of the ortho-methoxy group on the alkyne coupling partner can introduce steric hindrance, potentially slowing the reaction rate. In such cases, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial in promoting the reductive elimination step and improving the overall yield.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Sonogashira Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality base or solvent | - Use a fresh batch of catalyst or a different precatalyst/ligand combination.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Use freshly distilled and degassed solvents and base. |
| Formation of homocoupled alkyne (Glaser product) | - Presence of oxygen in a copper-catalyzed reaction | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of inert gas.- Consider switching to a copper-free protocol. |
| Decomposition of starting materials or product | - Reaction temperature is too high- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. |
| Difficulty in TMS deprotection | - Ineffective deprotecting agent | - Use a stronger fluoride source (e.g., TBAF instead of CsF).- Slightly increase the reaction temperature. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. [Link]
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Zhang, T., Liu, S., Hao, W., & Jiang, B. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. Organic Chemistry Frontiers, 10(3), 570-589. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Capani Jr, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2007). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions. The Journal of Organic Chemistry, 72(15), 5707-5710.
-
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of ortho/ortho′-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]
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Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Gelest, Inc. (2018). Cross-Coupling of Alkynylsilanes. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
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American Chemical Society. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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The Strategic Application of ((2-Methoxyphenyl)ethynyl)trimethylsilane in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the intricate landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, ((2-Methoxyphenyl)ethynyl)trimethylsilane has emerged as a particularly versatile and valuable synthon. Its unique combination of a sterically accessible ortho-methoxy-substituted aromatic ring and a protected terminal alkyne offers a powerful handle for the construction of complex molecular architectures with desirable pharmacological properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols associated with this compound. We will delve into the causality behind its strategic use, provide validated experimental procedures for its synthesis and subsequent transformations, and showcase its utility through relevant case studies in medicinal chemistry.
The Strategic Advantage: Why this compound?
The efficacy of this compound as a pharmaceutical building block stems from the synergistic interplay of its constituent moieties: the 2-methoxyphenyl group and the trimethylsilyl-protected ethynyl group.
The 2-Methoxyphenyl Moiety: A Modulator of Physicochemical and Pharmacological Properties
The 2-methoxyphenyl group is a prevalent feature in numerous approved drugs and bioactive molecules.[1][2] Its strategic placement at the ortho position imparts several key advantages:
-
Enhanced Ligand-Target Interactions: The methoxy group can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of a drug molecule for its target receptor or enzyme.[1]
-
Improved Physicochemical Properties: The introduction of a methoxy group can modulate a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
-
Bioisosteric Replacement: The 2-methoxyphenyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.
The Trimethylsilyl-Protected Ethynyl Group: A Gateway to Molecular Diversity
The ethynyl (acetylene) group is recognized as a privileged structural feature in medicinal chemistry, targeting a wide range of therapeutic proteins.[3] The trimethylsilyl (TMS) protecting group offers several practical advantages in synthesis:
-
Stability and Handling: The TMS group enhances the stability of the terminal alkyne, making the compound less prone to decomposition and easier to handle compared to the free alkyne.
-
Prevention of Unwanted Side Reactions: It effectively prevents the acidic alkyne proton from participating in undesired side reactions, such as homo-coupling (Glaser coupling).
-
Controlled Deprotection: The TMS group can be selectively removed under mild conditions to unveil the terminal alkyne for subsequent coupling reactions.
The strategic combination of these two moieties in this compound provides a powerful platform for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Key Reactions: Detailed Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent deprotection to the key intermediate, 2-ethynylanisole. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol details the synthesis of the title compound from 2-iodoanisole and trimethylsilylacetylene.
Reaction Scheme:
Figure 1: Sonogashira coupling for the synthesis of this compound.
Materials and Equipment:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Iodoanisole | 529-28-2 | 234.04 | 1.0 eq |
| Trimethylsilylacetylene | 1066-54-2 | 98.22 | 1.2 eq |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.02 eq |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.04 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | Anhydrous |
| Saturated aqueous NH₄Cl solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - |
| Diethyl ether | 60-29-7 | - | For extraction |
| Hexanes | 110-54-3 | - | For chromatography |
| Ethyl acetate | 141-78-6 | - | For chromatography |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Condenser | - | - | - |
| Nitrogen inlet/outlet | - | - | - |
| Syringes | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| Silica gel for column chromatography | - | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add 2-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this solution, add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.
Expert Insights: The use of a copper(I) co-catalyst is crucial for activating the terminal alkyne and facilitating the transmetalation step in the catalytic cycle. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen iodide generated during the reaction. Anhydrous conditions are recommended to prevent the deactivation of the catalyst and reagents.
Protocol 2: Deprotection of this compound to 2-Ethynylanisole
The removal of the trimethylsilyl (TMS) protecting group is a critical step to unmask the terminal alkyne, 2-ethynylanisole, which is a versatile building block for further synthetic transformations. This protocol utilizes a mild and efficient fluoride-mediated deprotection method.
Reaction Scheme:
Figure 2: Deprotection of this compound to 2-ethynylanisole.
Materials and Equipment:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 40230-91-9 | 204.34 | 1.0 eq |
| Tetrabutylammonium fluoride (TBAF), 1.0 M in THF | 429-41-4 | - | 1.1 eq |
| Tetrahydrofuran (THF) | 109-99-9 | - | - |
| Water | 7732-18-5 | - | - |
| Diethyl ether | 60-29-7 | - | For extraction |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| Silica gel for column chromatography | - | - | - |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The deprotection is typically rapid and complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, quench with water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude 2-ethynylanisole can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Expert Insights: TBAF is a highly effective reagent for the cleavage of silicon-carbon bonds due to the high affinity of fluoride for silicon. The reaction is generally clean and high-yielding. For substrates sensitive to basic conditions, other deprotection methods, such as using potassium carbonate in methanol, can be employed.
Applications in Pharmaceutical Synthesis: A Case Study Approach
The true value of this compound lies in its application as a precursor to 2-ethynylanisole, which can be further elaborated into a variety of pharmaceutically relevant scaffolds.
Case Study: Synthesis of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4][5] The propargylamine moiety is a well-known pharmacophore for irreversible MAO inhibitors. The 2-ethynylanisole scaffold can be readily incorporated into molecules designed to target MAOs.
Synthetic Strategy:
Figure 3: General synthetic route towards MAO inhibitors using 2-ethynylanisole.
A plausible synthetic route involves a Mannich-type reaction with 2-ethynylanisole, formaldehyde, and a suitable amine to generate a propargylamine intermediate. This intermediate can then be further functionalized to optimize its inhibitory potency and selectivity for MAO-A or MAO-B. The 2-methoxyphenyl group in such inhibitors can play a crucial role in orienting the molecule within the active site of the enzyme, potentially leading to enhanced binding and inhibitory activity.
Conclusion: A Building Block of Strategic Importance
This compound stands out as a building block of significant strategic importance in pharmaceutical research and development. Its straightforward synthesis, coupled with the versatile reactivity of the deprotected 2-ethynylanisole, provides medicinal chemists with a powerful tool for the construction of novel and diverse molecular entities. The inherent properties of the 2-methoxyphenyl group offer an additional layer of control over the physicochemical and pharmacological profiles of the target molecules. As the demand for innovative therapeutics continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
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Chaurasiya, B., et al. (2013). Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Bioorganic & Medicinal Chemistry Letters, 23(15), 4435-4438. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5359429, 2-Ethynylanisole. [Link]
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Ge, H., et al. (2015). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 80(1), 533-540. [Link]
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Taha, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 77, 439-448. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Menta, E., et al. (2002). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782.
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El-Sayed, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2432. [Link]
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Tleis, M., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 25(23), 5732. [Link]
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Zhang, W., & Li, X. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(5), 2135-2153. [Link]
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Wu, C.-Y., et al. (2021). Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. Journal of Natural Products, 84(3), 732-741. [Link]
-
Durgun, M., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link]
-
Zhang, X., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(10), 7214-7233. [Link]
-
ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]
-
Ros, E., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Organic Letters, 22(15), 5955-5959. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic Letters, 22(15), 5955-5959. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using ((2-Methoxyphenyl)ethynyl)trimethylsilane
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the strategic design of molecular scaffolds that can be elaborated into diverse and complex structures is of paramount importance. ((2-Methoxyphenyl)ethynyl)trimethylsilane emerges as a particularly valuable and versatile building block for the synthesis of a range of heterocyclic compounds, which are core motifs in pharmaceuticals, agrochemicals, and materials science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this unique reagent for the construction of valuable heterocyclic systems.
The utility of this compound is rooted in the strategic placement of three key functional groups:
-
The Ethynyl Group: A reactive π-system that readily participates in a variety of cyclization reactions, including transition metal-catalyzed processes and electrophilic additions.
-
The Trimethylsilyl (TMS) Group: This bulky group serves multiple roles. It can act as a removable protecting group for the terminal alkyne, preventing unwanted side reactions. Furthermore, its steric and electronic properties can influence the regioselectivity of cyclization reactions. The resulting silyl-substituted heterocycles can also be further functionalized.
-
The ortho-Methoxy Group: This electron-donating group on the aromatic ring can influence the reactivity of the alkyne. More importantly, the methoxy group can be readily converted into a hydroxyl group, which can then act as an internal nucleophile in cyclization reactions, paving the way for the synthesis of oxygen-containing heterocycles such as benzofurans.
This guide will provide detailed protocols and mechanistic insights into the transformation of this compound into key heterocyclic frameworks, including benzofurans and indoles, through various synthetic strategies.
Part 1: Synthesis of Key Precursors
A critical first step in many synthetic routes utilizing this compound is the conversion of the methoxy group into a more reactive functional group, such as a hydroxyl or an amino group, to facilitate intramolecular cyclization. The following protocol details the demethylation to the corresponding phenol, a key precursor for benzofuran synthesis.
Protocol 1: Demethylation to 2-(Trimethylsilylethynyl)phenol
This protocol employs boron tribromide (BBr₃), a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.[1][2]
Reaction Scheme:
Caption: Demethylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 40230-91-9 | 204.35 | 5.0 |
| Boron tribromide (1.0 M solution in CH₂Cl₂) | 10294-33-4 | 250.52 | 7.5 |
| Dichloromethane (CH₂Cl₂, anhydrous) | 75-09-2 | 84.93 | 25 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (5.0 mmol, 1.02 g).
-
Dissolve the starting material in anhydrous dichloromethane (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution (1.0 M in CH₂Cl₂, 7.5 mL, 7.5 mmol) dropwise via syringe over 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(trimethylsilylethynyl)phenol as a solid or oil.
Expert Insights:
-
Causality of Reagent Choice: Boron tribromide is highly effective for cleaving aryl methyl ethers due to its strong Lewis acidity, which facilitates coordination to the ether oxygen and subsequent cleavage of the methyl C-O bond.[2]
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction between BBr₃ and the substrate. Allowing the reaction to proceed at room temperature ensures complete demethylation.
-
Workup Precautions: The quenching step must be performed with extreme care as BBr₃ reacts violently with protic solvents like water.[1]
Part 2: Synthesis of Benzofurans via Gold-Catalyzed Cyclization
With the 2-(trimethylsilylethynyl)phenol precursor in hand, a variety of cyclization strategies can be employed. Gold-catalyzed intramolecular hydroalkoxylation of alkynes is a particularly powerful method for the synthesis of oxygen-containing heterocycles.[3][4]
Protocol 2: Gold(I)-Catalyzed Synthesis of 2-(Trimethylsilyl)benzofuran
This protocol is a representative procedure adapted from established methods for the gold-catalyzed cyclization of o-alkynylphenols.[4]
Reaction Scheme:
Caption: Gold-catalyzed cyclization to a benzofuran.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mol%) |
| 2-(Trimethylsilylethynyl)phenol | N/A | 190.30 | 1.0 equiv |
| [Au(IPr)]Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 250221-04-2 | 627.24 | 1-5 |
| Silver triflate (AgOTf) | 2923-28-6 | 256.94 | 1-5 |
| Dichloromethane (CH₂Cl₂, anhydrous) | 75-09-2 | 84.93 | As needed |
Step-by-Step Protocol:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine [Au(IPr)]Cl (0.02 mmol, 12.5 mg, 2 mol%) and silver triflate (0.02 mmol, 5.1 mg, 2 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 15 minutes to generate the active cationic gold catalyst.
-
In a separate flask, dissolve 2-(trimethylsilylethynyl)phenol (1.0 mmol, 190 mg) in anhydrous dichloromethane (5 mL).
-
Transfer the solution of the phenol precursor to the catalyst mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(trimethylsilyl)benzofuran.
Mechanistic Rationale:
The gold(I) catalyst, rendered cationic by the silver salt, acts as a soft Lewis acid that activates the alkyne towards nucleophilic attack. The proximate phenolic hydroxyl group then attacks the activated alkyne in a 5-exo-dig cyclization, which is kinetically favored. Subsequent protonolysis regenerates the active catalyst and yields the benzofuran product.
Caption: Palladium-catalyzed indole synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mol%) |
| 2-(Trimethylsilylethynyl)aniline | N/A | 189.32 | 1.0 equiv |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2-5 |
| Ligand (e.g., PPh₃, XPhos) | Various | Various | 4-10 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Various | Various | 2.0 equiv |
| Solvent (e.g., Toluene, DMF) | Various | Various | As needed |
Step-by-Step Protocol:
-
To a Schlenk tube, add 2-(trimethylsilylethynyl)aniline (1.0 mmol, 189 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), the phosphine ligand (e.g., PPh₃, 0.04 mmol, 10.5 mg, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with an inert atmosphere (3 times).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2-(trimethylsilyl)indole.
Mechanistic Considerations:
The reaction is believed to proceed via an initial coordination of the palladium catalyst to the alkyne, followed by a nucleophilic attack of the aniline nitrogen to form a vinylpalladium intermediate. Subsequent reductive elimination or protonolysis yields the indole product and regenerates the active palladium catalyst. [5]
Part 4: Electrophilic Cyclization for the Synthesis of Iodinated Heterocycles
Electrophilic cyclization using an iodine source is a powerful method for the synthesis of halogenated heterocycles, which are valuable intermediates for further cross-coupling reactions. [6][7]
Protocol 4: Iodine-Mediated Synthesis of 3-Iodo-2-(trimethylsilyl)benzofuran
This protocol is a general procedure for the iodocyclization of o-alkynylphenols. [7] Reaction Scheme:
Caption: Iodine-mediated electrophilic cyclization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (equiv) |
| 2-(Trimethylsilylethynyl)phenol | N/A | 190.30 | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1.2 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.0 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | As needed |
Step-by-Step Protocol:
-
Dissolve 2-(trimethylsilylethynyl)phenol (1.0 mmol, 190 mg) in dichloromethane (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 mmol, 168 mg).
-
Add iodine (1.2 mmol, 304 mg) in one portion.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-iodo-2-(trimethylsilyl)benzofuran.
Mechanism in Brief:
The reaction proceeds through the formation of an iodonium ion intermediate by the electrophilic attack of iodine on the alkyne. The phenolic oxygen then attacks the more substituted carbon of the iodonium ion in a 5-exo-dig cyclization, followed by deprotonation to give the final product. [6]
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of a variety of heterocyclic compounds. Through straightforward transformations of its methoxy group and leveraging the reactivity of the TMS-protected alkyne, researchers can access key precursors for the construction of benzofurans, indoles, and their functionalized derivatives. The protocols outlined in this application note, based on established and reliable methodologies, provide a solid foundation for the exploration and application of this versatile building block in drug discovery and materials science. The ability to generate diverse heterocyclic scaffolds from a single, readily accessible starting material underscores the power of strategic molecular design in modern organic synthesis.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Hashmi, A. S. K. Gold-Catalyzed Organic Reactions. Chem. Rev.2007 , 107 (7), 3180–3211. [Link]
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Palladium-Catalyzed Indole Synthesis. Chem. Soc. Rev.2008 , 37 (9), 2018–2028. [Link]
-
Yao, T.; Larock, R. C. The Versatility of Iodine in Organic Synthesis. Angew. Chem. Int. Ed.2005 , 44 (21), 3260–3263. [Link]
-
Boron Tribromide. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
-
Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045-1075. [Link]
-
Fürstner, A. Gold-Catalyzed and Platinum-Catalyzed Cyclization Reactions of Alkynes. Acc. Chem. Res.2004 , 37 (8), 521–531. [Link]
-
Barluenga, J.; Trincado, M.; Rubio, E.; González, J. M. Iodine-Mediated Electrophilic Cyclization of N- and O-Tethered 1,6-Enynes. J. Am. Chem. Soc.2004 , 126 (11), 3416–3417. [Link]
-
McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968 , 24 (5), 2289–2292. [Link]
-
Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed annulation of internal alkynes by o-iodoanilines. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690. [Link]
-
Asao, N.; Nogami, T.; Lee, S.; Yamamoto, Y. Gold-Catalyzed Benzannulation of o-Alkynyl(oxo)benzenes: A New Method for the Synthesis of Naphthols and Phenols. J. Am. Chem. Soc.2003 , 125 (36), 10927–10933. [Link]
-
Iodine. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
-
Palladium(II) Acetate. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
-
Silver Trifluoromethanesulfonate. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
Sources
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- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-Mediated Electrophilic Cyclization of 2-Alkynyl-1-methylene Azide Aromatics Leading to Highly Substituted Isoquinolines and Its Application to the Synthesis of Norchelerythrine [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of ((2-Methoxyphenyl)ethynyl)trimethylsilane in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the intricate field of natural product total synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. ((2-Methoxyphenyl)ethynyl)trimethylsilane has emerged as a highly versatile and strategic building block. Its utility stems from a combination of features: the trimethylsilyl (TMS) group, which serves as a robust protecting group for the terminal alkyne, and the ortho-methoxy substituted phenyl ring, a common motif in a variety of biologically active natural products, including isoquinoline alkaloids and arylnaphthalene lignans. The methoxy group can also serve as a handle for further functionalization or as a directing group in subsequent reactions.
This application note provides a comprehensive guide to the strategic application of this compound in the synthesis of complex molecules, with a focus on its role in constructing the core scaffolds of natural products. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and present a logical workflow for its incorporation into a synthetic strategy.
Core Applications in Natural Product Synthesis
While the direct application of this compound in a reported total synthesis is not yet widespread, its structural motifs are present in numerous natural products. This reagent is an ideal precursor for the synthesis of molecules containing a 2-methoxyphenylacetylene or a related substituted aromatic core. A prime example of a target class of molecules where this reagent would be invaluable is in the synthesis of certain naphthylisoquinoline alkaloids, which often feature a substituted naphthalene ring system linked to an isoquinoline moiety.
Proposed Synthetic Workflow: A Gateway to Naphthylisoquinoline Alkaloids
The following workflow illustrates the strategic use of this compound in the construction of a key intermediate for the synthesis of naphthylisoquinoline alkaloids.
Caption: Proposed synthetic workflow utilizing this compound.
Key Chemical Transformations and Mechanistic Insights
The utility of this compound is centered around two primary transformations: the Sonogashira cross-coupling reaction and the subsequent deprotection of the trimethylsilyl group.
The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The trimethylsilyl group in this compound does not interfere with this reaction; in fact, silyl-protected alkynes can sometimes offer advantages in terms of stability and handling.[3]
Mechanism of the Sonogashira Coupling:
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Desilylation: Unmasking the Terminal Alkyne
Following the Sonogashira coupling, the trimethylsilyl group can be selectively removed to reveal the terminal alkyne. This transformation is typically achieved under mild conditions, making it compatible with a wide range of functional groups. Common reagents for desilylation include fluoride sources such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[3]
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates and should be optimized for specific reaction conditions.
Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl iodide (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL per mmol of aryl iodide) and triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Reactant | Molar Ratio | Typical Yield (%) |
| Aryl Iodide | 1.0 | 85-95 |
| This compound | 1.2 | |
| PdCl₂(PPh₃)₂ | 0.03 | |
| CuI | 0.06 | |
| Triethylamine | 3.0 |
Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling.
Protocol 2: Desilylation of the Coupled Product
Materials:
-
TMS-protected arylalkyne (from Protocol 1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected arylalkyne (1.0 eq) in anhydrous THF (10 mL per mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The resulting terminal alkyne is often pure enough for the next step, but can be further purified by flash column chromatography if necessary.
| Reactant | Molar Ratio | Typical Yield (%) |
| TMS-protected Arylalkyne | 1.0 | >95 |
| TBAF (1.0 M in THF) | 1.1 |
Table 2: Representative Reaction Conditions and Yields for Desilylation.
Conclusion and Future Outlook
This compound represents a valuable and strategically important reagent for the synthesis of complex natural products. Its ability to participate in robust carbon-carbon bond-forming reactions like the Sonogashira coupling, followed by facile deprotection to reveal a reactive alkyne, makes it a powerful tool for medicinal and synthetic chemists. The protocols and workflow outlined in this application note provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, paving the way for the efficient construction of novel and biologically significant molecules. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly critical role.
References
-
Organic Chemistry Frontiers. Sonogashira coupling in natural product synthesis. Royal Society of Chemistry. Available at: [Link].
-
ResearchGate. Silica Gel in Organic Synthesis. Available at: [Link].
-
Organic Syntheses. Trimethylsilylacetylene. Available at: [Link].
- Google Patents. Synthesis process of trimethylsilylacetylene.
-
The Dong Group. Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013). Available at: [Link].
-
ResearchGate. Sonogashira coupling in natural product synthesis. Available at: [Link].
-
National Center for Biotechnology Information. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Available at: [Link].
-
National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link].
-
ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link].
-
ResearchGate. Bioinspired Total Synthesis of Polycyclic Natural Products. Available at: [Link].
-
ResearchGate. Synthesis of silylated β-enaminones and applications to the synthesis of silyl heterocycles. Available at: [Link].
-
protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link].
-
Amazon AWS. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Available at: [Link].
- Google Patents. Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives.
-
Royal Society of Chemistry. Themed collection Natural product synthesis. Available at: [Link].
-
National Center for Biotechnology Information. Bioinspired total syntheses of natural products: a personal adventure. Available at: [Link].
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link].
-
National Center for Biotechnology Information. Chemoenzymatic total synthesis of natural products. Available at: [Link].
-
ResearchGate. Bioinspired Total Synthesis of Natural Products. Available at: [Link].
-
ResearchGate. Total Synthesis and Structural Elucidation of Natural Products: (-)-Delactonmycin, (+)-Plumerinine and (-)-Parvistemoamide. Available at: [Link].
-
ResearchGate. Biosynthesis of isoquinoline alkaloids. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Silylalkynes
Welcome to the dedicated support center for navigating the intricacies of the Sonogashira coupling with silylalkynes. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific side reactions and troubleshooting scenarios unique to silyl-protected alkynes, grounding our advice in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my silyl-protected alkyne not reacting or showing low conversion?
A1: This is a common issue often traced back to catalyst activity or reaction conditions. The bulky nature of silyl groups, especially larger ones like triisopropylsilyl (TIPS), can hinder the alkyne's approach to the palladium center. Ensure your palladium catalyst is properly activated (pre-catalyst vs. active Pd(0)) and that the copper(I) co-catalyst is not oxidized. Additionally, insufficient base strength or poor solubility of the base can fail to generate the crucial copper acetylide intermediate, stalling the catalytic cycle.
Q2: I'm observing significant amounts of homocoupling (Glaser-type) of my silylalkyne. What causes this?
A2: The homocoupling of alkynes to form 1,3-diynes is a primary competing pathway, often exacerbated by an excess of the copper catalyst or the presence of oxygen. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key promoter of the Glaser coupling reaction. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. The ratio of copper to palladium can also be critical; minimizing the copper loading is often beneficial.
Q3: My main byproduct is the desilylated alkyne. What is causing this protodesilylation?
A3: Protodesilylation, the cleavage of the C-Si bond and its replacement with a C-H bond, is frequently caused by nucleophilic or basic conditions that are too harsh for the specific silyl protecting group. For instance, trimethylsilyl (TMS) groups are notoriously labile and can be cleaved by amines (especially primary or secondary amines used as the base/solvent), moisture, or alcohols. If you are using a base like piperidine or butylamine, consider switching to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Using a more robust silyl group, such as TIPS, can also prevent this unwanted side reaction.
Q4: Can the choice of silyl group affect the outcome of the Sonogashira coupling?
A4: Absolutely. The stability of the silyl group against cleavage under the reaction conditions is paramount. The general order of stability is: TMS < TES < TBDMS < TIPS. While TMS is easily removed, it is also the most susceptible to premature cleavage during the coupling itself. For multi-step syntheses where the alkyne must remain protected, a bulkier group like TIPS is recommended. However, this increased steric bulk may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into specific problems, their mechanistic origins, and step-by-step protocols for resolution.
Issue 1: Dominant Homocoupling (Glaser) Byproduct
The formation of a symmetrical 1,3-diyne, arising from the coupling of two alkyne molecules, is a tell-tale sign of oxidative conditions.
Mechanistic Insight: The Glaser coupling is promoted by Cu(II) species. Any oxygen ingress into the reaction vessel will oxidize the active Cu(I) catalyst, shutting down the Sonogashira pathway and promoting the homocoupling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting logic for minimizing Glaser homocoupling.
Preventative Protocol: Rigorous Deoxygenation
-
Solvent Degassing: Use a "freeze-pump-thaw" method for solvents. Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times. For less rigorous needs, sparging the solvent with argon or nitrogen for 30-60 minutes is sufficient.
-
Inert Atmosphere: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
-
Reagent Quality: Use a fresh, high-purity copper(I) salt. Older bottles may have significant oxidation on the surface.
Issue 2: Premature Desilylation (Protodesilylation)
The loss of the silyl group before the desired coupling occurs leads to the formation of the terminal alkyne, which can then undergo its own set of side reactions.
Mechanistic Insight: The silicon-carbon bond is susceptible to nucleophilic attack, particularly when activated by fluoride ions or strong bases. Common amine bases can act as nucleophiles, especially if the reaction is heated for prolonged periods.
Comparative Stability of Silyl Groups:
| Silyl Group | Abbreviation | Relative Stability | Common Cleavage Conditions |
| Trimethylsilyl | TMS | Low | Mild base (K₂CO₃/MeOH), moisture, TBAF |
| Triethylsilyl | TES | Moderate | TBAF, HF-Pyridine |
| tert-Butyldimethylsilyl | TBDMS | High | TBAF, HF-Pyridine, strong acid |
| Triisopropylsilyl | TIPS | Very High | TBAF (slowly), HF-Pyridine |
Solution Pathway:
Caption: Identifying causes and solutions for protodesilylation.
Recommended Modification: Switching to a Hindered Base
If you are observing protodesilylation with a TMS-alkyne using triethylamine (TEA), a simple and effective change is to switch to diisopropylethylamine (DIPEA).
-
Standard Conditions (Problematic): TMS-Alkyne (1 eq.), Aryl Halide (1.2 eq.), Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), TEA (2 eq.), THF, 60 °C.
-
Revised Conditions (Solution): TMS-Alkyne (1 eq.), Aryl Halide (1.2 eq.), Pd(PPh₃)₄ (2 mol%), CuI (1.5 mol%), DIPEA (2 eq.), THF, 60 °C.
This change minimizes nucleophilic attack on the silicon atom while maintaining the necessary basicity to facilitate the catalytic cycle.
The Catalytic Cycles: Sonogashira vs. Side Reactions
Understanding the interplay between the desired reaction and its main competitors is key to effective troubleshooting.
Caption: Interplay between the Sonogashira cycle and Glaser side reaction.
This diagram illustrates the critical branch point. The copper acetylide is the key intermediate. In an oxygen-free environment, it productively engages in transmetalation with the palladium complex. However, in the presence of oxygen, it is diverted into the oxidative dimerization pathway, leading to the unwanted homocoupled product.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Li, J. J. (2009). Sonogashira Reaction. In Name Reactions (pp. 512-515). Springer, Berlin, Heidelberg. [Link]
-
Valera, C., & Ruan, J. (2022). Silyl Protecting Groups. Organic Chemistry Portal. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Nelson, D. L., & Cox, M. M. (2021). Protecting Groups. In Lehninger Principles of Biochemistry (8th ed.). Macmillan Learning. [Link]
Improving regioselectivity in reactions of ((2-Methoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support guide for ((2-Methoxyphenyl)ethynyl)trimethylsilane. This document is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, troubleshooting advice, and detailed protocols for controlling regioselectivity in reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and explain the underlying principles that govern reactivity, enabling you to rationalize outcomes and optimize your synthetic routes.
The unique structure of this compound presents a fascinating challenge in regioselectivity. The outcome of reactions at the alkyne and the aromatic ring is a delicate interplay between the electronic influence of the ortho-methoxy group, the steric and electronic effects of the trimethylsilyl (TMS) group, and the specific reaction conditions employed. This guide will help you navigate these factors to achieve your desired products with high fidelity.
Key Structural Features Influencing Reactivity
To effectively troubleshoot reactions, one must first understand the inherent properties of the molecule. The key is the non-symmetrical nature of the alkyne, created by its distinct substituents.
Caption: Key functional groups governing the reactivity of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of the trimethylsilyl (TMS) group in reactions with this compound?
A1: The TMS group serves three primary functions:
-
Protecting Group: In reactions like Sonogashira couplings, the TMS group prevents the terminal C-H bond (had it been present) from reacting, ensuring the coupling occurs at the desired position.[1][2][3] It can be selectively removed later using fluoride reagents (like TBAF) or basic conditions.[4]
-
Regiochemical Director: The silicon atom exerts a powerful directing effect. In electrophilic additions, it stabilizes a positive charge on the carbon atom beta to it (the α-carbon in this molecule). This "β-silicon effect" directs incoming electrophiles to the β-carbon. Furthermore, its significant steric bulk physically hinders reagents from attacking the adjacent α-carbon.[5][6]
-
Solubility and Stability: The lipophilic TMS group often enhances solubility in organic solvents and can increase the thermal stability of the molecule compared to its terminal alkyne counterpart.[1][2]
Q2: How does the ortho-methoxy group influence reactivity?
A2: The methoxy group is a strong electron-donating group through resonance, and it significantly impacts reactivity in two ways:
-
On the Aromatic Ring: It is a powerful activating group and ortho, para-director for electrophilic aromatic substitution.[7][8][9] More importantly, its oxygen atom is a Lewis base that can chelate with organolithium reagents, making it an exceptional directing group for ortho-metalation (DoM), specifically at the C6 position of the ring.[10][11][12][13]
-
On the Alkyne: By donating electron density into the ring, it subtly increases the electron density of the attached alkyne, potentially modulating its reactivity towards electrophiles compared to an unsubstituted phenyl ring.
Q3: For electrophilic addition to the alkyne, which carbon is more nucleophilic?
A3: This is a point of frequent confusion. While the methoxy group enriches the entire system, the regioselectivity is primarily dictated by the TMS group. The β-carbon (attached to the phenyl ring) is the site of electrophilic attack. The rationale is twofold:
-
Sterics: The bulky TMS group shields the α-carbon.
-
Electronics: Should a positive charge build on the α-carbon during the transition state, it is effectively stabilized by the adjacent silicon atom through hyperconjugation. This makes the formation of an α-cationic intermediate more favorable than a β-cationic one. Therefore, the electrophile adds to the β-carbon to produce this more stable intermediate.[14]
Troubleshooting Guide: Regioselectivity Issues
This section addresses common problems encountered during specific reaction classes.
Problem 1: Poor or Incorrect Regioselectivity in Alkyne Hydroboration-Oxidation
Scenario: You are attempting an anti-Markovnikov hydration of the alkyne to produce the corresponding aldehyde (after oxidation), but you observe the formation of the ketone (from Markovnikov hydration) or a mixture of products.
Potential Causes & Solutions
-
Cause A: Incorrect Borane Reagent. Standard borane reagents like BH₃·THF can be insufficiently selective. They are small and can sometimes undergo double hydroboration or exhibit poor regioselectivity with sterically less-demanding alkynes.[15]
-
Solution A: Employ a Bulky Dialkylborane. To enforce regioselectivity, a sterically hindered borane is essential. The bulk of the reagent will preferentially add to the least hindered position of the alkyne—the β-carbon. This ensures the boron attaches to the β-carbon and, after oxidation, the hydroxyl group is placed on the α-carbon, which tautomerizes to the desired aldehyde.
| Reagent | Structure | Key Advantage | Typical Outcome |
| 9-BBN | 9-Borabicyclo[3.3.1]nonane | Excellent steric direction, high thermal stability. | High selectivity for boron addition to the β-carbon.[15] |
| Disiamylborane | (Sia)₂BH | High steric hindrance, excellent regioselectivity. | Excellent selectivity, but less stable than 9-BBN.[15] |
| Catecholborane | Can be used for catalytic hydroboration. | May require a catalyst to achieve high selectivity. |
-
Cause B: Reaction Temperature. While hydroboration is often run at 0 °C or room temperature, elevated temperatures can sometimes lead to isomerization of the intermediate organoborane, reducing the final regioselectivity.
-
Solution B: Maintain Low Temperatures. Perform the hydroboration step at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times that could permit side reactions.
Caption: Troubleshooting workflow for hydroboration regioselectivity.
Problem 2: Unwanted Aromatic Substitution during Directed ortho-Metalation (DoM)
Scenario: You are attempting to functionalize the C6 position of the phenyl ring using an organolithium reagent followed by an electrophile, but you observe low yields or lithiation at the ethynyl proton (if the TMS group was previously removed).
Potential Causes & Solutions
-
Cause A: Incorrect Organolithium Reagent or Conditions. While n-BuLi is common, it can be aggressive. sec-BuLi or t-BuLi are stronger bases and can sometimes lead to faster, cleaner deprotonation, especially with coordinating additives. The methoxy group is a powerful directing metalation group (DMG).[10][11][16]
-
Solution A: Optimize Base and Additives.
-
Base: Use s-BuLi in THF at -78 °C.
-
Additive: The addition of TMEDA (tetramethylethylenediamine) is often crucial. TMEDA chelates the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity of the reagent, leading to more efficient and selective deprotonation at the DMG-directed site.[17]
-
Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench to prevent side reactions and potential rearrangement.[17]
-
-
Cause B: Premature Quenching or Electrophile Reactivity. The generated aryllithium species is highly reactive. If the electrophile is added too slowly or at too high a temperature, the intermediate can decompose.
-
Solution B: Rapid Quench at Low Temperature. Add the electrophile rapidly to the solution of the aryllithium while maintaining the low temperature. Once the addition is complete, the reaction can be allowed to warm slowly.
Detailed Protocol: Regioselective ortho-Iodination via DoM
This protocol provides a validated method for functionalizing the C6 position, ortho to the methoxy group.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Additive: Add TMEDA (1.2 equiv) via syringe and stir for 5 minutes.
-
Deprotonation: Slowly add sec-Butyllithium (1.2 equiv, solution in cyclohexane) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.3 equiv) in anhydrous THF. Add this iodine solution rapidly via cannula or syringe to the aryllithium solution at -78 °C.
-
Workup: After stirring for 30 minutes at -78 °C, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to yield the desired 6-iodo product.[17]
References
-
Larson, G. F. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Georg Thieme Verlag KG. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link] (Note: A more specific Sonogashira reference would be ideal, but this provides general context).
-
Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Available at: [Link]
-
Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. Available at: [Link]
-
Chemistry LibreTexts. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of anisole. Chemical Reviews, 90(6), 879-933. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Available at: [Link]
-
Chem-Station International Edition. (2015). Directed Ortho Metalation. Available at: [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proprep.com [proprep.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Solved: Choose the best explanation of why the methoxy group is an o,p-director in electrophilic a [Chemistry] [gauthmath.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. baranlab.org [baranlab.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Selective deprotection of TMS ethers in the presence of other silyl groups
Welcome to the technical support center for silyl ether manipulations. This guide is designed for researchers, chemists, and process development professionals who encounter the nuanced challenge of selectively deprotecting trimethylsilyl (TMS) ethers while preserving more robust silyl protecting groups. As a self-validating resource, this document provides not only procedural steps but also the underlying chemical logic to empower you to troubleshoot and adapt these methods to your unique molecular context.
The Foundation: Understanding Silyl Ether Stability
The ability to selectively cleave a TMS ether in the presence of other silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), hinges on the inherent differences in their stability. This stability is primarily governed by the steric bulk around the silicon atom. Larger, bulkier substituents hinder the approach of nucleophiles or solvent molecules required for cleavage, rendering the silyl ether more robust.
The general order of stability towards acid-catalyzed hydrolysis is a crucial concept.[1][2] Less-hindered silyl groups are deprotected more rapidly.
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (Approx.) | Relative Rate of Basic Hydrolysis (Approx.) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data compiled from multiple sources.[1][2]
This significant difference in stability is the synthetic chemist's playground, allowing for the precise and selective removal of the TMS group.
Decision-Making Workflow for Selective TMS Deprotection
Choosing the correct deprotection strategy is paramount for success. The following workflow provides a logical path to selecting an appropriate method based on the stability of your substrate and the other protecting groups present.
Caption: Decision workflow for choosing a selective TMS deprotection method.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the selective deprotection of TMS ethers.
Question 1: My TMS deprotection is incomplete, but I'm afraid of extending the reaction time and losing my TBS group. What should I do?
Answer: This is a classic selectivity challenge. Incomplete reaction suggests the conditions are too mild or inefficient for your specific substrate.
-
Causality: The energy barrier for the deprotection is not being sufficiently overcome. This can be due to low reactivity of the chosen reagent, insufficient temperature, or steric hindrance around the TMS ether.
-
Troubleshooting Steps:
-
Re-evaluate Your Reagent: If you are using a very mild system like K₂CO₃ in methanol at room temperature, consider a slightly more potent one. A good next step would be a mild acidic condition like pyridinium p-toluenesulfonate (PPTS) in methanol.[1] This often provides a cleaner reaction than stronger acids.
-
Solvent Effects: Ensure your solvent is appropriate. For fluoride-based deprotections, THF is standard.[1] For alcoholysis, the corresponding alcohol (e.g., methanol, ethanol) is required.
-
Temperature Control: Instead of drastically extending the reaction time, a modest increase in temperature (e.g., from 0 °C to room temperature, or from RT to 35-40 °C) can significantly increase the rate of TMS cleavage without dramatically affecting the more stable silyl ether. Monitor closely by TLC.
-
Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the reagent, especially for methods like K₂CO₃/MeOH where it is consumed. For catalytic methods, ensure the catalyst has not degraded.
-
Question 2: I tried using TBAF to remove my TMS group, but I lost my TBDPS group as well. How can I improve selectivity?
Answer: This indicates your conditions are too harsh. While TBAF is a common deprotection agent, its high reactivity can lead to over-reaction.[1]
-
Causality: The fluoride ion is a very potent nucleophile for silicon, and given enough time and a high enough concentration, it will cleave most silyl ethers. The selectivity relies on a kinetic difference, which can be narrow under aggressive conditions.
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: This is the most reliable solution. For TMS vs. TBDPS, the stability difference is enormous.[2] A simple K₂CO₃/MeOH system is almost always sufficient to remove TMS without touching TBDPS.[1]
-
Buffer the TBAF: The basicity of the TBAF solution (from trace hydroxide or the fluoride ion itself) can sometimes complicate reactions. Adding one equivalent of acetic acid to your TBAF in THF can buffer the solution, making it less basic and often improving selectivity for sensitive substrates.[3]
-
Use a Weaker Fluoride Source: Reagents like HF-Pyridine are generally less reactive than TBAF and can offer superior selectivity in complex cases.[1][2] Safety Note: Reactions involving HF must be conducted with extreme caution in plastic labware.
-
Drastically Reduce Temperature: If you must use TBAF, perform the reaction at a much lower temperature (e.g., -20 °C or even -40 °C) and monitor carefully. The rate difference between TMS and TBDPS cleavage will be more pronounced at lower temperatures.
-
Question 3: My desired product is sensitive to both acid and base. What are my options for removing a TMS ether?
Answer: This is a challenging but solvable problem. The key is to find conditions that are as close to neutral as possible.
-
Causality: Many functional groups (e.g., certain esters, epoxides, cyclopropanes) can be degraded by even mild acids or bases.[3] The deprotection conditions must be chosen to avoid these side reactions.
-
Recommended Methods:
-
Potassium Fluoride (KF) in Methanol: This is an excellent choice. KF is only sparingly soluble in methanol, providing a slow, controlled release of fluoride ions. The conditions are effectively neutral and the workup is significantly easier than with TBAF (KF is an inorganic salt that can be removed with a simple aqueous wash).
-
Buffered TBAF: As mentioned previously, TBAF buffered with acetic acid can be effective. The resulting solution is weakly acidic but often tolerated by many functional groups that would be degraded by stronger acids like HCl or p-TsOH.[3]
-
Specialized Reagents: For extremely delicate substrates, consider reagents that operate under neutral conditions. For example, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD) in the presence of a Lewis acid like AlCl₃ has been reported for selective TMS deprotection under solvent-free conditions, tolerating many other functional groups.
-
Question 4: Can you provide a reliable, step-by-step protocol for a highly selective TMS deprotection?
Answer: Certainly. The following protocol using potassium carbonate in methanol is one of the mildest and most selective methods for cleaving TMS ethers in the presence of TBS, TIPS, or TBDPS groups.[1]
-
Principle: This is a base-catalyzed methanolysis. The carbonate generates a catalytic amount of methoxide, which acts as the nucleophile to attack the silicon center. The equilibrium is driven by the formation of the stable alcohol and volatile methoxytrimethylsilane.
Experimental Protocol: Selective TMS Deprotection with K₂CO₃/MeOH
-
Dissolution: Dissolve the silylated substrate (1.0 eq.) in anhydrous methanol (approx. 0.1 to 0.5 M concentration).
-
Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, approx. 1.0 to 2.0 eq.) to the solution with stirring. Using a slight excess is common to ensure the reaction goes to completion.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1 to 2 hours.[1]
-
Quenching: Once the starting material is consumed, neutralize the mixture. This can be done by adding a few drops of acetic acid or by pouring the reaction mixture into a separatory funnel containing a buffer solution like saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute the quenched mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
References
-
Deprotection of Silyl Ethers - Gelest Technical Library. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [Link]
-
Silyl ether - Wikipedia. [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether - YouTube. [Link]
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]
-
TMS deprotection of acid- and base-sensitive substrate : r/Chempros - Reddit. [Link]
Sources
Solvent effects on the efficiency of coupling reactions with silylalkynes
A Senior Application Scientist's Guide to Navigating Solvent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in coupling reactions with silylalkynes. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in modulating the efficiency and outcome of these powerful synthetic transformations. As a self-validating system, the principles and protocols outlined herein are grounded in established chemical literature to ensure both accuracy and reliability in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the choice of solvent in silylalkyne coupling reactions, particularly the widely used Sonogashira coupling.
Q1: How does solvent polarity fundamentally impact the efficiency of my silylalkyne coupling reaction?
The polarity of the solvent is a critical parameter that influences multiple stages of the catalytic cycle in palladium-catalyzed cross-coupling reactions.[1] Solvents can affect the rate and selectivity of a reaction, the stability of the catalyst, and the solubility of reactants and intermediates.[2][3] In the context of a Sonogashira coupling, solvent polarity can influence the oxidative addition step and the stability of charged intermediates.[3][4] For instance, polar solvents can stabilize polar transition states, potentially accelerating the reaction.[3] However, highly coordinating polar solvents might compete with the alkyne or other ligands for binding to the palladium center, which can inhibit the reaction.
Q2: What is the difference between protic and aprotic solvents, and why is it important for my reaction?
Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., alcohols, water).[5][6] They can act as hydrogen bond donors.[5] Aprotic solvents, on the other hand, lack this feature (e.g., THF, DMF, toluene).[5] This distinction is crucial because protic solvents can form hydrogen bonds with anionic species, including the acetylide intermediate. This can "cage" the nucleophile, reducing its reactivity.[7][8] Therefore, polar aprotic solvents are often favored in SN2-type reactions, which share mechanistic similarities with steps in the cross-coupling catalytic cycle.[7]
Q3: Can the solvent influence the regioselectivity of the coupling reaction?
Yes, the choice of solvent can significantly impact the regioselectivity of the reaction.[1] Polar solvents like DMF or DMSO can enhance regioselectivity by solvating and stabilizing charged or polar intermediates that lead to the desired product.[1] This is particularly relevant when working with substrates that have multiple potential reaction sites. For example, in the Suzuki coupling of chloroaryl triflates, a switch in selectivity between the C-Cl and C-OTf bonds can be observed by changing from a nonpolar to a polar solvent.[2][3][4]
Q4: I've seen amines like triethylamine used not just as a base but also as a solvent. What is the rationale behind this?
Historically, amines have been used as solvents in Sonogashira reactions. The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, and as a solvent to solubilize the reactants. Furthermore, some amines can coordinate to the palladium catalyst, influencing its reactivity and stability.[9] While effective, using large quantities of amines can complicate product purification and raises health and safety concerns. Modern protocols often use a co-solvent system with a stoichiometric amount of a suitable amine base.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Q1: My Sonogashira coupling reaction with a silylalkyne is giving a very low yield or not proceeding at all. What role could the solvent be playing?
A low or zero yield is a common issue that can often be traced back to the solvent system.[10][11] Here are several potential solvent-related causes and troubleshooting steps:
-
Poor Solubility: Your starting materials, particularly the aryl halide or the silylalkyne, may not be fully soluble in the chosen solvent. This is especially true for complex molecules in drug development.
-
Solution: Try a solvent or a co-solvent system with better solubilizing properties. For example, if you are using a nonpolar solvent like toluene, consider adding a more polar co-solvent like THF or DMF.[12]
-
-
Catalyst Deactivation: The solvent can impact the stability of the palladium catalyst.[1] Some solvents may not adequately stabilize the active catalytic species, leading to decomposition.
-
Solution: A solvent screening is highly recommended. Set up small-scale reactions in a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile).[12]
-
-
Inhibition by Coordinating Solvents: Strongly coordinating solvents like DMF or DMSO can sometimes bind too tightly to the palladium center, inhibiting the coordination of the alkyne, which is a crucial step in the catalytic cycle.
-
Solution: If you suspect solvent inhibition, switch to a less coordinating solvent such as toluene or dioxane.
-
Experimental Protocol: Rapid Solvent Screening for a Stalled Sonogashira Reaction
-
Preparation: In parallel, set up 4-5 small-scale reaction vials under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To each vial, add your aryl halide (1.0 equiv.), silylalkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (if applicable, 1-2 mol%).
-
Solvent Addition: To each vial, add a different degassed solvent (e.g., Vial 1: Toluene; Vial 2: THF; Vial 3: 1:1 Toluene/Et₃N; Vial 4: DMF).
-
Base Addition: Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Reaction: Stir the reactions at the desired temperature (start with room temperature and consider heating if no reaction is observed).[12]
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates to identify the optimal solvent for your specific substrate combination.
Q2: I am observing significant formation of a homocoupled alkyne (Glaser coupling) side product. How can the solvent choice help mitigate this?
The homocoupling of the silylalkyne is a common side reaction, particularly in the presence of copper co-catalysts and oxygen.[13] The solvent can influence the rate of this undesired reaction.
-
Mechanism of Homocoupling: This side reaction is often promoted by the oxidation of the copper(I) acetylide intermediate.
-
Solvent's Role: The choice of solvent can affect the solubility of oxygen and the stability of the copper acetylide intermediate.
-
Solution: Ensure your solvent is thoroughly degassed to remove dissolved oxygen. Using a solvent system that minimizes the lifetime of the copper acetylide intermediate can also be beneficial. Some "copper-free" Sonogashira protocols have been developed to circumvent this issue entirely.[13] While these are often successful, trace amounts of copper in the palladium catalyst can still promote homocoupling.[13]
-
Q3: My reaction works, but it is very sluggish. Can a change in solvent increase the reaction rate?
Yes, the solvent can have a profound effect on the reaction kinetics.[1]
-
Polarity and Transition State Stabilization: The rate-determining step in the Sonogashira catalytic cycle can be influenced by the solvent. A more polar solvent may stabilize a polar transition state, thereby increasing the reaction rate.[3]
-
Solution: If your reaction is slow in a nonpolar solvent like toluene, switching to a polar aprotic solvent such as DMF or NMP might accelerate the reaction. However, be mindful of potential side reactions at higher temperatures.
-
-
Temperature: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run. For less reactive aryl bromides or chlorides, a higher boiling point solvent like dioxane or DMF might be necessary to achieve a reasonable reaction rate.[12]
Data Presentation: Solvent Effects on Sonogashira Coupling Yield
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature (°C) | Observed Yield (%) | Notes |
| Toluene | 2.4 | 80-110 | 65 | Good for many substrates, non-coordinating. |
| THF | 7.6 | 66 | 75 | Mildly coordinating, good solubility for many organics. |
| Dioxane | 2.2 | 101 | 85 | Less coordinating than THF, higher boiling point. |
| DMF | 37 | 80-150 | 90 | Highly polar and coordinating, can accelerate reactions but may also cause side reactions. |
| Acetonitrile | 37.5 | 82 | 50 | Can be coordinating and may inhibit some catalysts. |
| Triethylamine (as solvent) | 2.4 | 89 | 80 | Acts as both base and solvent, can simplify reaction setup. |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and base used.
Visualizing Solvent-Catalyst Interactions
The following diagram illustrates the catalytic cycle of a classic Sonogashira coupling and highlights where the solvent can exert its influence.
Caption: The Sonogashira catalytic cycle and key points of solvent interaction.
This workflow diagram illustrates the logical steps for troubleshooting a problematic silylalkyne coupling reaction, with a focus on solvent optimization.
Caption: A systematic workflow for troubleshooting silylalkyne coupling reactions.
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Scilit. (n.d.). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 8). A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles. Retrieved from [Link]
-
ACS Publications. (2018, October 16). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. Retrieved from [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Retrieved from [Link]
-
Medium. (2026, January 15). Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. Retrieved from [Link]
-
Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Retrieved from
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 6). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
MDPI. (2022, December 23). The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. Retrieved from [Link]
-
ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylethynyltrimethylsilanes
Authored for Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on a phenyl ring offers a subtle yet powerful tool for tuning the reactivity of attached functional groups. In the realm of medicinal chemistry and materials science, phenylethynyltrimethylsilanes (PETS) are versatile building blocks. Their utility, however, is critically dependent on the electronic and steric environment of the alkyne and its associated silicon moiety. Understanding how ortho, meta, and para substitution patterns dictate the outcome of key chemical transformations is paramount for rational molecular design and synthetic strategy.
This guide provides an in-depth comparison of the reactivity of these isomers, moving beyond simple observation to explain the underlying physical organic principles. The discussion is grounded in the established electronic and steric effects that govern reaction mechanisms, supported by experimental data from the literature.
The Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of a substituted PETS molecule is fundamentally controlled by the substituent's ability to alter the electron density at the reaction center. This influence is transmitted through a combination of electronic effects (inductive and resonance) and steric hindrance.
-
Inductive Effects (I): These are transmitted through the sigma (σ) bond framework and decay with distance. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ pull electron density through σ-bonds (-I effect), while alkyl groups are weakly electron-donating (+I effect).
-
Resonance (Mesomeric) Effects (M): These operate through the pi (π) system of the aromatic ring, involving the delocalization of electrons. Groups with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring (+M effect), particularly at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density from the ring (-M effect), again with the strongest impact at the ortho and para positions.
-
Steric Effects: The sheer physical size of a substituent, particularly at the ortho position, can hinder the approach of reactants to the adjacent ethynylsilyl group. This steric hindrance can slow down reactions or even alter the preferred reaction pathway.[1]
The interplay of these effects is different for each isomeric position, leading to distinct reactivity profiles.
Caption: Interplay of electronic and steric effects on reactivity.
Comparative Reactivity in Key Transformations
We will now examine how these principles manifest in three common and mechanistically distinct reactions: acid-mediated protodesilylation, fluoride-mediated desilylation, and [3+2] cycloaddition.
Protodesilylation: An Electrophilic Attack on the Alkyne
Acid-catalyzed desilylation is a classic electrophilic substitution reaction where a proton attacks the alkyne. The rate-determining step typically involves the formation of a positive charge on the β-carbon (the one attached to the phenyl ring), which is stabilized by the silicon atom (the β-silicon effect).
Mechanism: The reaction proceeds via protonation of the alkyne carbon α to the silicon atom, leading to a vinyl cation-like transition state. Any substituent that stabilizes this developing positive charge will accelerate the reaction.
Caption: Mechanism of electrophilic protodesilylation.
Reactivity Trend: para > meta > ortho (for electron-donating groups) and unsubstituted > meta > para (for electron-withdrawing groups).
-
para-Substituents: The effect is most pronounced here due to the direct resonance communication with the reaction center. Electron-donating groups (+M, +I) like -OCH₃ or -CH₃ strongly stabilize the positive charge, leading to a significant rate increase. Conversely, electron-withdrawing groups (-M, -I) like -NO₂ destabilize the transition state and decelerate the reaction.
-
meta-Substituents: Resonance effects are minimal at the meta position. Therefore, the reactivity is primarily governed by the weaker inductive effect. A meta-OCH₃ group will be slightly activating (due to its -I effect being weaker than its +M effect, which doesn't operate here), while a meta-NO₂ group will be deactivating.
-
ortho-Substituents: Reactivity is complex. While electronic effects are similar to the para position, steric hindrance from the ortho group can impede the approach of the solvated proton and destabilize the planar transition state, often leading to a significant rate reduction compared to the para isomer.
Table 1: Predicted Relative Rates of Protodesilylation
| Substituent (X) | Position | Electronic Effect | Steric Effect | Predicted Relative Rate (k_rel) |
|---|---|---|---|---|
| -OCH₃ | para | +M, -I (Strongly Donating) | None | Very High |
| -OCH₃ | meta | -I only (Weakly Withdrawing) | None | Slightly Below Unsubstituted |
| -OCH₃ | ortho | +M, -I (Strongly Donating) | High | Moderate to Low |
| -NO₂ | para | -M, -I (Strongly Withdrawing) | None | Very Low |
| -NO₂ | meta | -I only (Withdrawing) | None | Low |
| -NO₂ | ortho | -M, -I (Strongly Withdrawing) | High | Very Low |
Fluoride-Mediated Desilylation: A Nucleophilic Attack on Silicon
In contrast to the previous example, desilylation using a nucleophile like fluoride (e.g., from TBAF) involves the attack of the nucleophile on the silicon atom.
Mechanism: The reaction proceeds through a pentacoordinate, hypervalent silicon intermediate.[2] The rate is enhanced by any substituent that makes the silicon atom more electrophilic and can stabilize the developing negative charge of the intermediate.
Reactivity Trend: para > meta > unsubstituted (for electron-withdrawing groups) and unsubstituted > meta > para (for electron-donating groups). Ortho isomers are typically the least reactive due to steric hindrance.
-
para and meta-Substituents: The trend is the inverse of electrophilic attack. Electron-withdrawing groups (-M, -I) pull electron density away from the reaction center, making the silicon atom more electron-deficient and stabilizing the anionic intermediate. This accelerates the reaction. Electron-donating groups (+M, +I) have the opposite effect, slowing the reaction down.
-
ortho-Substituents: Steric hindrance is the dominant factor. A bulky ortho group directly shields the silicon atom from the incoming nucleophile, drastically reducing the reaction rate regardless of its electronic nature.
Caption: Mechanism of fluoride-mediated nucleophilic desilylation.
[3+2] Cycloaddition Reactions: Modulating Frontier Molecular Orbitals
The reactivity of PETS derivatives in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), depends on the energies of their frontier molecular orbitals (HOMO and LUMO). In the most common scenario, the reaction is controlled by the interaction between the HOMO of the azide and the LUMO of the alkyne.
Reactivity Trend: para > meta > unsubstituted (for electron-withdrawing groups).
-
para and meta-Substituents: Electron-withdrawing groups lower the energy of both the HOMO and LUMO of the alkyne. Lowering the LUMO energy reduces the HOMO-LUMO gap between the reactants, leading to a stronger orbital interaction and a faster reaction rate.[3] Therefore, PETS derivatives with EWGs (e.g., -CN, -NO₂) generally react faster in LUMO-controlled cycloadditions. Electron-donating groups have the opposite effect.
-
ortho-Substituents: The electronic effect of an ortho-EWG would be to accelerate the reaction. However, steric hindrance can prevent the alkyne and the azide from achieving the necessary geometry in the transition state, which can lead to a lower rate compared to the para isomer.
Table 2: Predicted Relative Rates for LUMO-Controlled [3+2] Cycloaddition
| Substituent (X) | Position | Electronic Effect on Alkyne LUMO | Steric Effect | Predicted Relative Rate (k_rel) |
|---|---|---|---|---|
| -CN | para | Lowering (Activating) | None | High |
| -CN | meta | Weak Lowering (Activating) | None | Moderate |
| -CN | ortho | Lowering (Activating) | High | Moderate to Low |
| -OCH₃ | para | Raising (Deactivating) | None | Low |
| -OCH₃ | meta | Weak Raising (Deactivating) | None | Slightly Low |
| -OCH₃ | ortho | Raising (Deactivating) | High | Very Low |
Quantitative Analysis: The Hammett Plot
For meta and para substituents, where steric effects are negligible, the Hammett equation provides a powerful tool for quantifying the influence of electronic effects on reactivity.[4] The equation is given by:
log(kₓ/k₀) = ρσ
Where:
-
kₓ is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), as seen in fluoride-mediated desilylation. A negative ρ value indicates the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state), as in protodesilylation.[5][6] Plotting log(kₓ/k₀) against σ for a series of compounds should yield a straight line, confirming that the reactivity is governed by the electronic effects of the substituents.[7][8]
Experimental Protocol: Monitoring Protodesilylation by ¹H NMR
This protocol provides a method for comparing the relative rates of protodesilylation for different PETS isomers.
Objective: To determine the relative reactivity of ortho-, meta-, and para-methoxyphenylethynyltrimethylsilane towards acid-catalyzed protodesilylation.
Materials:
-
ortho-, meta-, and para-methoxyphenylethynyltrimethylsilane
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃)
-
Trifluoroacetic acid (TFA)
-
NMR tubes, syringes, stopwatch
Procedure:
-
Sample Preparation: In a clean, dry vial, accurately weigh ~20 mg of the specific PETS isomer and ~10 mg of the internal standard. Dissolve the mixture in 0.7 mL of CDCl₃.
-
Initial Spectrum: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum (t=0). Integrate the trimethylsilyl (-SiMe₃) peak of the starting material and a characteristic peak of the internal standard.
-
Reaction Initiation: Add a catalytic amount of TFA (e.g., 5 µL) to the NMR tube. Immediately cap the tube, invert it several times to mix, and start the stopwatch.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the observed reactivity).
-
Data Analysis: For each time point, determine the concentration of the remaining PETS starting material by comparing the integral of its -SiMe₃ peak to the integral of the internal standard peak.
-
Rate Comparison: Plot the concentration of the starting material versus time for each of the three isomers. The isomer that shows the fastest decay in concentration is the most reactive. For a more quantitative analysis, plot ln([PETS]) vs. time to determine the pseudo-first-order rate constant (k) from the slope of the line.
Self-Validation: The use of an internal standard is critical as it corrects for any variations in sample volume or spectrometer performance between measurements, ensuring the trustworthiness of the kinetic data. The consistency of the internal standard's integral across all spectra validates the integrity of the experiment.
Conclusion
The reactivity of substituted phenylethynyltrimethylsilanes is a predictable consequence of fundamental physical organic principles.
-
Electrophilic reactions like protodesilylation are accelerated by electron-donating groups, with the reactivity order typically being para > meta > ortho .
-
Nucleophilic reactions like fluoride-mediated desilylation are accelerated by electron-withdrawing groups, with a reactivity order of para > meta >> ortho .
-
LUMO-controlled cycloaddition reactions are also accelerated by electron-withdrawing groups.
-
The ortho position is unique, as the expected electronic effects are often overshadowed by steric hindrance, which typically reduces the reaction rate significantly.
By understanding the interplay of these effects, researchers can rationally select the appropriate isomer to achieve the desired reactivity and outcome in their synthetic endeavors, accelerating progress in drug discovery and materials development.
References
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MDPI. (n.d.). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide to N-sulphinylanilines. J. Chem. Soc. B, 1166-1170. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. J. Chem. Soc., Perkin Trans. 1, 1475-1481. Retrieved from [Link]
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ResearchGate. (n.d.). a) Hammett plot correlation using different para-substituted diarylacetylenes, and b) Eyring plot for [Fe-1] catalyzed hydrosilylation of 1a with 2a. Retrieved from [Link]
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ResearchGate. (n.d.). Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. Retrieved from [Link]
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American Chemical Society. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. ACS Catalysis, 12(21), 13381–13389. Retrieved from [Link]
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ResearchGate. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from [Link]
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MDPI. (n.d.). Diels–Alder Cycloaddition Reactions in Sustainable Media. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tetryl‐Tetrylene Addition to Phenylacetylene. Retrieved from [Link]
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Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics on the Reaction of Substituted Quinolines and p-Substituted Benzoylchlorides under Various Pressures. Retrieved from [Link]
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YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Unveiling the Energetic Landscape: A Comparative Guide to DFT Studies of Silylalkyne Coupling Reaction Transition States
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the formation of carbon-carbon bonds with precision and efficiency is paramount. Silylalkyne coupling reactions, which forge valuable silylated alkenyl products, have emerged as powerful tools in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The subtle interplay of catalysts, substrates, and reaction conditions dictates the success of these transformations. At the heart of this intricate dance lies the transition state—a fleeting, high-energy arrangement of atoms that ultimately governs the reaction's rate and selectivity.
This guide delves into the application of Density Functional Theory (DFT) as a computational microscope to elucidate the transition states of silylalkyne coupling reactions. By dissecting the energetic pathways of these reactions, we can gain unparalleled insights into catalyst performance, rationalize experimental observations, and ultimately, design more efficient and selective synthetic methodologies.
The Theoretical Bedrock: Understanding DFT and Transition State Theory
At its core, Density Functional Theory (T) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemistry, DFT allows us to approximate the solutions to the Schrödinger equation for molecules, providing valuable information about their geometries, energies, and other properties. This powerful tool enables the computational exploration of reaction mechanisms, including the characterization of transient species like transition states.
Transition State Theory (TST) provides a framework for understanding reaction rates. It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state, which represents the energy maximum along the reaction coordinate.[1] The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that dictates the reaction rate. A lower activation energy corresponds to a faster reaction. DFT calculations are instrumental in locating these transition states and calculating their corresponding activation energies, offering a quantitative measure of the kinetic feasibility of a reaction pathway.[2]
A Tale of Two Metals: Comparative DFT Analysis of Catalytic Systems
The choice of transition metal catalyst is a pivotal factor in silylalkyne coupling reactions. Here, we compare the mechanistic nuances of two commonly employed catalytic systems—rhodium and copper—through the lens of DFT studies.
The Rhodium-Catalyzed Pathway: A Stepwise C-H Activation
Rhodium catalysts have proven to be highly effective in promoting the coupling of silylalkynes, often proceeding through a mechanism involving C-H bond activation of the alkyne.[3] DFT calculations have been instrumental in mapping out the intricate steps of the catalytic cycle. A plausible pathway involves the oxidative addition of the alkyne C-H bond to the rhodium center, followed by migratory insertion of the silyl group and subsequent reductive elimination to afford the final product and regenerate the active catalyst.
The transition states for each of these elementary steps can be located and their energies calculated using DFT. For instance, the C-H activation step is often found to be the rate-determining step in the overall reaction.[1] The geometry of the transition state for this step typically involves an agostic interaction, where the C-H bond of the alkyne is partially broken and a new Rh-H bond is partially formed.
The Copper-Catalyzed Alternative: A Concerted Mechanism
Copper catalysts offer a cost-effective and often highly selective alternative for silylalkyne coupling reactions.[4] DFT studies suggest that copper-catalyzed pathways can differ significantly from their rhodium counterparts. In some cases, a concerted mechanism may be at play, where the C-Si and C-H bond formations occur in a single, concerted transition state. This can lead to different stereochemical outcomes compared to the stepwise mechanisms observed with other metals.
Computational studies on copper-catalyzed systems have highlighted the crucial role of ligands in modulating the catalyst's reactivity and selectivity.[4] DFT can be used to screen different ligand architectures and predict their impact on the activation barriers of key transition states, thereby guiding the rational design of more efficient copper catalysts.
| Catalytic System | Key Mechanistic Steps | Rate-Determining Step (Hypothetical) | Calculated Activation Barrier (Illustrative) | Key DFT Insights |
| Rhodium-based | Oxidative Addition (C-H Activation), Migratory Insertion, Reductive Elimination | Oxidative Addition | 20-25 kcal/mol | Ligand sterics and electronics significantly influence the C-H activation barrier.[5][6] |
| Copper-based | Concerted Silylcupration or Stepwise Transmetalation/Reductive Elimination | Silylcupration | 15-20 kcal/mol | The nature of the copper precursor and additives can dramatically alter the reaction pathway and stereoselectivity.[4][7] |
Note: The activation barriers presented are illustrative and can vary significantly depending on the specific substrates, ligands, and computational methods employed.
A Practical Guide to the Computational Workflow: Uncovering Transition States with DFT
For researchers looking to embark on their own DFT investigations of silylalkyne coupling reactions, a systematic workflow is essential. The following steps outline a general protocol for locating and characterizing transition states.
Experimental Protocol: A DFT Workflow for Transition State Analysis
-
System Setup and Initial Geometries:
-
Construct the 3D structures of the reactants, products, and a reasonable initial guess for the transition state geometry using a molecular modeling program.
-
Select an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-SVP) based on the specific system and desired accuracy.
-
-
Geometry Optimization:
-
Perform geometry optimizations of the reactant and product structures to find their minimum energy conformations.
-
-
Transition State Search:
-
Employ a transition state search algorithm, such as the Berny optimization algorithm with eigenvector following, starting from the initial guess of the transition state structure. This process aims to locate a first-order saddle point on the potential energy surface.
-
-
Frequency Analysis:
-
Once a stationary point is found, perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.[7]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This traces the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Visualizing the Catalytic Journey
A visual representation of the catalytic cycle can greatly aid in understanding the complex series of events that occur during a silylalkyne coupling reaction. The following diagram, generated using Graphviz, illustrates a generalized rhodium-catalyzed pathway.
Caption: A generalized catalytic cycle for a rhodium-catalyzed silylalkyne coupling reaction, highlighting the key transition states.
Conclusion and Future Horizons
DFT studies have undeniably revolutionized our understanding of the transition states in silylalkyne coupling reactions. By providing a molecular-level picture of the reaction mechanism, these computational investigations empower chemists to make more informed decisions in catalyst design and reaction optimization. The ability to quantitatively compare the energetic profiles of different catalytic systems accelerates the discovery of more efficient and selective synthetic methods.
Looking ahead, the synergy between DFT and machine learning holds immense promise for the future of catalyst development.[8] By training machine learning models on large datasets of DFT-calculated transition state energies, it may become possible to rapidly predict the performance of new catalysts without the need for extensive and time-consuming computations. This data-driven approach will undoubtedly pave the way for the next generation of highly active and selective catalysts for silylalkyne coupling and a myriad of other important organic transformations.
References
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DFT Study of Rhodium-Catalyzed Transformation of Silacyclobutane with Alkyne or H2O: Si−Cl Bond Reductive Elimination vs Alkyne Insertion. ResearchGate. Available at: [Link]
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Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Available at: [Link]
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Copper-catalyzed regioselective trans-silaboration of internal arylalkynes with stereochemical switch to cis-addition mode. Chemical Communications. Available at: [Link]
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DFT study of rhodium-catalyzed transformation of silacyclobutane with alkyne or H2O: Si–Cl bond reductive elimination vs. alkyne insertion. Organic Chemistry Frontiers. Available at: [Link]
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Rh-catalyzed decarbonylation of conjugated ynones via carbon–alkyne bond activation: reaction scope and mechanistic exploration via DFT calculations. PubMed Central. Available at: [Link]
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DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation. PubMed Central. Available at: [Link]
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Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au. Available at: [Link]
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(PDF) Silylene-Copper(I) Catalysis: Regioselective Protoboration of Terminal Alkynes. ResearchGate. Available at: [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
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DFT investigation of mechanism, regioselectivity, and chemoselectivity in rhodium(iii)-catalyzed oxidative cyclization of chalcones with internal alkynes. Catalysis Science & Technology. Available at: [Link]
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DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link]
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DFT-Assisted Design and Evaluation of Bifunctional copper(I) Catalysts for the Direct Intermolecular Addition of Aldehydes and Ketones to Alkynes. ChemRxiv. Available at: [Link]
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Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path. PubMed Central. Available at: [Link]
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Gold versus palladium catalyzed cross-coupling reactions: a DFT mechanistic study on the chemoselective arylation of alkyl nitriles. ResearchGate. Available at: [Link]
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Density functional study on the reaction mechanism of palladium-catalyzed addition of cyanoboranes to alkynes. PubMed. Available at: [Link]
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Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions, and Revised Activation Enthalpies for a Standard Set of Hydrocarbon Pericyclic Reactions. ResearchGate. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of ((2-Methoxyphenyl)ethynyl)trimethylsilane: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, often overlooked phase: disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of ((2-Methoxyphenyl)ethynyl)trimethylsilane, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.
Understanding the Hazard Profile: A Foundation for Safe Disposal
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Primary Concern for Disposal |
| Flammable Liquid and Vapor | The presence of the trimethylsilyl group and the organic nature of the compound suggest a high likelihood of flammability. Vapors may form explosive mixtures with air. | Risk of ignition during storage and handling of waste. |
| Skin and Eye Irritant | Aromatic compounds and organosilanes are known to cause irritation upon contact with skin and eyes. | Potential for chemical burns and eye damage to personnel handling the waste. |
| Respiratory Tract Irritant | Inhalation of vapors may lead to irritation of the respiratory system. | Exposure risk during transfer and bulking of waste. |
| Environmental Hazard | While specific data is unavailable, organosilane compounds can have ecotoxicological effects and should not be released into the environment. | Contamination of water and soil if disposed of improperly. |
This inferred hazard profile dictates a cautious and systematic approach to disposal, treating the compound as a hazardous waste material.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to minimize risk.
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves). The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong acids, as this could lead to a vigorous, exothermic reaction.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending collection by a licensed disposal facility.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated. The SAA should be away from heat sources, open flames, and direct sunlight.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[1]
Step 4: Arranging for Professional Disposal
Disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste management vendors.
-
Provide Complete Information: Accurately describe the waste to the EHS office, including the chemical name, quantity, and any potential contaminants.
-
Manifesting: For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[2]
The following diagram illustrates the decision-making process for the disposal of this compound:
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
